molecular formula C5H10O2 B3044218 Pentanoic-4,4-D2 acid CAS No. 83741-75-7

Pentanoic-4,4-D2 acid

Cat. No.: B3044218
CAS No.: 83741-75-7
M. Wt: 104.14 g/mol
InChI Key: NQPDZGIKBAWPEJ-CBTSVUPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentanoic-4,4-D2 acid is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 104.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dideuteriopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPDZGIKBAWPEJ-CBTSVUPCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Isotopic Enrichment and Purity of Pentanoic-4,4-D2 Acid

[1]

Executive Summary

Pentanoic-4,4-D2 acid (Valeric acid-4,4-d2) is a critical stable isotope-labeled fatty acid used primarily in metabolic profiling, kinetic isotope effect (KIE) studies, and as an internal standard in quantitative mass spectrometry.[1] The specific deuteration at the gamma (


This guide provides a definitive technical workflow for the synthesis, purification, and rigorous characterization of this compound.[1] It moves beyond generic protocols to address the specific challenges of maintaining isotopic fidelity at the C4 position without "scrambling" (H/D exchange) at adjacent sites.

Synthesis & Enrichment Strategy

The Challenge of Regiospecificity

The primary challenge in synthesizing this compound is ensuring deuterium is incorporated exclusively at the C4 position. Direct H/D exchange of pentanoic acid using acid/base catalysis typically targets the

Recommended Synthetic Route: Deoxygenative Deuteration

The most robust method involves the conversion of Levulinic acid (4-oxopentanoic acid) to the target via a thioacetal intermediate. This method avoids the harsh acidic conditions of Clemmensen reduction that could lead to isotopic scrambling at C3 or C5.

Protocol Overview:

  • Esterification: Protection of Levulinic acid to Methyl Levulinate to prevent carboxylic acid interference.

  • Thioacetalization: Reaction with 1,2-ethanedithiol to form the dithiolane.

  • Desulfurization (Deuteration): Raney Nickel reduction in a deuterated solvent (

    
     or 
    
    
    ) atmosphere.
  • Hydrolysis: Saponification to yield the free acid.

Synthesis Workflow Diagram[2]

SynthesisRoutecluster_0Critical Step: Isotope InstallationLevulinicLevulinic Acid(4-Oxopentanoic Acid)MethylLevMethyl LevulinateLevulinic->MethylLevMeOH, H+ThioacetalMethyl 4,4-(ethylenedithio)pentanoateMethylLev->ThioacetalHSCH2CH2SHBF3·Et2OD2EsterMethyl Pentanoate-4,4-d2Thioacetal->D2EsterRaney Ni / D2(Deuterolysis)FinalProdThis compoundD2Ester->FinalProd1. NaOH/H2O2. HCl Workup

Caption: Step-wise synthesis ensuring regiospecific deuterium incorporation at C4 via dithiolane reduction.

Analytical Characterization

Validating the identity and purity of this compound requires a multi-modal approach. Standard HPLC is insufficient for isotopic resolution; therefore, NMR and GC-MS are the pillars of release testing.

Isotopic Enrichment Analysis (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for calculating % atom enrichment. For fatty acids, analysis is best performed on the Methyl Ester derivative (Methyl Pentanoate-4,4-d2) to improve volatility and peak shape.

Mechanism of Verification (McLafferty Rearrangement): A unique feature of pentanoic acid derivatives in MS is the McLafferty rearrangement, which involves the transfer of a

  • Unlabeled Methyl Pentanoate: Transfer of H from C4

    
     Fragment 
    
    
    74.
  • Pentanoic-4,4-D2 Methyl Ester: Transfer of D from C4

    
     Fragment 
    
    
    75.[1]

Data Interpretation Table:

ParameterUnlabeled (Standard)Pentanoic-4,4-D2 (Target)Diagnostic Value
Molecular Ion (

)

116

118
Confirms incorporation of 2 Deuteriums (+2 Da).[1]
Base Peak (McLafferty)

74 (

)

75 (

)
Definitive proof of C4 labeling location.
Loss of Propyl

85 (

)

87
Confirms D is retained in the alkyl chain.

Enrichment Calculation:


2
Chemical Purity (GC-FID)

While MS provides isotopic data, Flame Ionization Detection (FID) is necessary for quantitative chemical purity (detecting non-ionizing impurities).

  • Column: High-polarity phases (e.g., DB-FFAP or HP-INNOWax) are required to analyze free fatty acids without tailing.[1]

  • Method: Split injection (250°C), Oven ramp 50°C to 220°C.

  • Acceptance Criteria:

    
     area normalization.
    
Nuclear Magnetic Resonance (NMR)

NMR confirms the absence of protons at the C4 position and the integrity of the carbon skeleton.

  • 
    H-NMR (CDCl
    
    
    ):
    • C4 Signal: In unlabeled pentanoic acid, the C4 methylene appears as a multiplet/quintet at

      
       1.35 ppm. In the 4,4-D2 analog, this signal must be absent  (silent).
      
    • C3/C5 Coupling: The adjacent protons at C3 and C5 will show altered splitting patterns (loss of coupling to C4 protons).

  • 
    C-NMR: 
    
    • C4 Signal: Will appear as a quintet (due to coupling with two D atoms, spin=1) with a weak intensity (lack of NOE).

Experimental Protocols

Protocol A: GC-MS Isotopic Validation

Objective: Verify D2 incorporation and calculate enrichment.

  • Derivatization:

    • Dissolve 5 mg of this compound in 0.5 mL Methanol.

    • Add 0.1 mL

      
      -Methanol (14%) reagent.
      
    • Heat at 60°C for 10 minutes (sealed vial).

    • Extract with 1 mL Hexane; wash hexane layer with water.

  • Instrument Parameters:

    • System: Agilent 7890/5977 (or equivalent).

    • Column: HP-5ms (30m x 0.25mm x 0.25µm).

    • Carrier: Helium @ 1.0 mL/min.

    • Scan Range: 40–200 amu.

  • Analysis:

    • Inject 1 µL (Split 20:1).

    • Integrate ions 116, 117, 118.

    • Check: Presence of

      
       75 indicates successful 
      
      
      -deuteration.
Protocol B: Handling & Stability
  • Storage: Store neat acid at 2–8°C under Argon. Deuterium at non-exchangeable positions (C-D) is stable indefinitely at room temperature, but the carboxylic proton (COOH) exchanges rapidly with atmospheric moisture (becoming COOD or COOH). This does not affect the 4,4-D2 label.

  • Re-assay: Re-validate chemical purity annually; isotopic purity is generally stable unless exposed to extreme radiation or radical initiators.

Applications in Drug Development

This compound serves as a specialized probe in DMPK (Drug Metabolism and Pharmacokinetics).[1]

Metabolic Pathway Elucidation

In fatty acid metabolism,


  • Kinetic Isotope Effect (KIE): If C4-hydroxylation is the rate-determining step, substituting H with D at C4 will significantly reduce the reaction rate (

    
    ).[1] This helps identify the specific P450 enzymes involved.
    
  • Metabolic Shifting: Deuteration at C4 can block the formation of

    
    -hydroxyvaleric acid (GHV), potentially shunting metabolism to other pathways or increasing the half-life of the parent compound.
    
Application Workflow

Applicationscluster_pathwaysMetabolic RoutesDrugValeric Acid Moiety(Candidate Drug)MetabolismMetabolic Incubation(Microsomes/Hepatocytes)Drug->MetabolismBetaOxBeta-Oxidation(C3 Attack)Metabolism->BetaOxGammaOxGamma-Hydroxylation(C4 Attack)Metabolism->GammaOxOutcomeHRapid Clearance(Unlabeled)GammaOx->OutcomeHH-Abstraction (Fast)OutcomeDMetabolic Stability / KIE(4,4-D2 Labeled)GammaOx->OutcomeDD-Abstraction (Slow)Primary KIE

Caption: Utilization of Pentanoic-4,4-D2 to probe and block gamma-hydroxylation metabolic pathways.

References

  • Levulinic Acid Conversion: Pilecky, M. et al. "Protocols for sample preparation and compound-specific stable-isotope analyses of fatty acids." MethodsX, 2023.[3]

  • McLafferty Rearrangement: McLafferty, F. W.[4] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 1959.

  • Deuteration Strategies: Atzrodt, J. et al. "The Renaissance of H/D Exchange." Angewandte Chemie International Edition, 2007.

  • Fatty Acid Analysis: "Pentanoic Acid Analysis Service." MtoZ Biolabs.

  • Isotope Analysis: "Analytical Characterization of Deuterated Compounds." ResolveMass Laboratories Inc., 2025.[5][6][7]

Introduction: The Role of Deuterated Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Certificate of Analysis for Pentanoic-4,4-D2 Acid

In modern analytical science, particularly within drug development and metabolomics, the demand for high-precision quantitative analysis is paramount. Stable Isotope Labeled (SIL) compounds are the gold standard for internal standards in mass spectrometry-based assays. Their utility stems from a simple yet powerful principle: an SIL internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes. This allows it to co-elute chromatographically with the analyte and experience similar ionization effects, yet be distinguished by the mass spectrometer. The result is a highly accurate and precise method for correcting for sample loss during preparation and for matrix effects during analysis.

This compound, a deuterated form of valeric acid, serves as a critical internal standard for the quantification of endogenous valeric acid and other related short-chain fatty acids. These molecules are significant in various physiological and pathological processes, including gut microbiome metabolism and certain metabolic disorders. Therefore, the quality and purity of the this compound used as an internal standard are not just a matter of good practice; they are fundamental to the validity of the experimental data generated.

This guide provides a detailed examination of a typical Certificate of Analysis (CoA) for this compound. It is designed for researchers, scientists, and drug development professionals to not only understand the data presented but also to appreciate the underlying analytical science and its implications for their work. We will deconstruct each section of the CoA, explaining the causality behind the experimental choices and the self-validating nature of the protocols.

Part 1: Identity and Structure Confirmation

The first and most fundamental question a CoA must answer is: "Is the material what it purports to be?" For this compound, this involves confirming the core molecular structure and the specific location of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for unambiguous structure elucidation. For this molecule, both ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are employed.

  • ¹H NMR Analysis: In a standard ¹H NMR spectrum of unlabeled pentanoic acid, one would expect to see signals corresponding to the protons at each position. However, for this compound, the signal corresponding to the protons at the C4 position will be absent or significantly diminished. This absence is the primary confirmation of successful deuteration at the target site. The remaining signals for the protons at C2, C3, and C5 should be present and exhibit the expected chemical shifts and splitting patterns.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum provides a map of the carbon backbone. A key indicator of deuteration at the C4 position is the change in the signal for this carbon. Due to the coupling between carbon and deuterium (a spin-1 nucleus), the C4 signal will typically appear as a multiplet (a triplet for a -CD2- group) and may be shifted slightly upfield compared to the corresponding signal in the unlabeled compound.

Experimental Protocol: ¹H NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound standard.

  • Dissolution: Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring sample peaks.

  • Analysis: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction.

  • Interpretation: Integrate the signals and compare the chemical shifts and multiplicities to a reference spectrum or theoretical values to confirm the structure and the absence of the C4 proton signal.

Mass Spectrometry (MS)

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of the molecule, providing definitive confirmation of its molecular weight and, by extension, its isotopic composition.

  • Electrospray Ionization (ESI-MS): Typically run in negative ion mode, ESI-MS will show a prominent peak for the deprotonated molecule [M-H]⁻. For this compound (C5H8D2O2, Molecular Weight: 104.15), the expected m/z would be approximately 103.14. This is two mass units higher than the corresponding unlabeled pentanoic acid (C5H10O2, MW: 102.13), which would show an [M-H]⁻ peak at m/z 101.12. This mass shift is a critical piece of evidence for the incorporation of two deuterium atoms.

Workflow for Mass Spectrometric Identity Confirmation

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep1 Dissolve sample in appropriate solvent (e.g., Acetonitrile/Water) prep2 Dilute to a suitable concentration (e.g., 1 µg/mL) prep1->prep2 infusion Direct infusion or LC injection prep2->infusion esi Electrospray Ionization (Negative Mode) infusion->esi ms Mass Analyzer (e.g., TOF or Quadrupole) esi->ms detector Detection of Ions ms->detector spectrum Generate Mass Spectrum detector->spectrum peak_id Identify [M-H]⁻ peak spectrum->peak_id mw_confirm Confirm m/z matches theoretical value for C5H8D2O2 peak_id->mw_confirm

Caption: Workflow for identity confirmation of this compound by MS.

Part 2: Purity and Isotopic Enrichment Assessment

Beyond identity, the utility of an internal standard is dictated by its purity. A CoA must address two distinct forms of purity: chemical purity and isotopic purity.

Chemical Purity

Chemical purity refers to the percentage of the desired compound relative to any other structurally different chemical entities. High chemical purity is essential to prevent interference from impurities that might co-elute with the analyte or other compounds of interest in a complex sample.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD, or MS) is the most common method for assessing chemical purity. The sample is chromatographed, and the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.

Quantitative Data Summary: Purity Analysis

ParameterMethodSpecificationResult
Chemical PurityHPLC-UV≥98.0%99.5%
Isotopic PurityMass SpecReport Value99.2%
Isotopic EnrichmentMass Spec / QNMR≥98 atom % D98.7 atom % D
Isotopic Purity and Enrichment

This is arguably the most critical parameter for a stable isotope-labeled internal standard.

  • Isotopic Purity: This measures the percentage of molecules that contain the desired number of deuterium atoms (in this case, two). It is typically determined by high-resolution mass spectrometry. The analysis involves examining the isotopic cluster of the molecular ion and quantifying the relative abundance of the M+0 (unlabeled), M+1 (one deuterium), and M+2 (two deuteriums) species. For a high-quality standard, the M+2 peak should be the base peak, with minimal contribution from M+0 and M+1.

  • Isotopic Enrichment: This is a closely related but more precise term, often expressed as "atom % D." It refers to the percentage of the labeled positions (the two hydrogens on C4) that are actually deuterium. This value is crucial because the presence of unlabeled (d0) or partially labeled (d1) species can lead to an underestimation of the true analyte concentration if the d0 impurity contributes to the analyte's signal.

Logical Relationship of Purity Metrics

cluster_purity Purity Assessment cluster_enrichment Isotopic Enrichment coa Certificate of Analysis (Overall Quality) chem_purity Chemical Purity (HPLC) coa->chem_purity iso_purity Isotopic Purity (MS) coa->iso_purity enrichment Atom % Deuterium (MS / QNMR) coa->enrichment application Fitness for Use (e.g., Bioanalysis) chem_purity->application iso_purity->enrichment informs iso_purity->application enrichment->application

Caption: Interrelation of purity metrics for SIL internal standard validation.

Part 3: Final Assessment and Application Suitability

The final section of a CoA typically includes information on the physical appearance of the material, storage conditions, and a final statement of quality assurance.

  • Appearance: A simple but important check. The material should be consistent with its expected physical state (e.g., a colorless oil or a white solid). Any deviation could indicate degradation or contamination.

  • Storage Conditions: Proper storage is crucial for maintaining the integrity of the standard over time. For a compound like this compound, this usually involves storage at low temperatures (e.g., -20°C) under an inert atmosphere to prevent oxidation or degradation.

  • Trustworthiness through Self-Validation: The combination of orthogonal analytical techniques described above forms a self-validating system. For instance, the mass shift observed in MS corroborates the absence of proton signals in NMR. The high chemical purity from HPLC ensures that the isotopic distribution measured by MS is not skewed by co-eluting impurities. This multi-faceted approach provides a high degree of confidence in the material's identity, purity, and stability, ensuring its trustworthiness for demanding quantitative applications.

References

  • ISOQUICK - Valeric-4,4-d2 acid Certificate of Analysis. ISOQUICK. [Link]

Part 1: Mechanistic Biochemistry & Label Tracking

Author: BenchChem Technical Support Team. Date: February 2026

Title: In Vivo Metabolic Fate Mapping of Pentanoic-4,4-D2 Acid: A Technical Guide to Anaplerotic Flux Analysis

Executive Summary This technical guide details the metabolic trajectory of This compound (Valeric-4,4-D2 acid), a stable isotope tracer used to probe odd-chain fatty acid (OCFA) oxidation and mitochondrial anaplerosis. Unlike radiolabels, this deuterated isotopomer allows for precise mass isotopomer distribution analysis (MIDA) via GC-MS or LC-MS. The guide focuses on the specific carbon-labeling shift during


-oxidation, the obligatory loss of deuterium during carboxylation, and the subsequent entry of the label into the Tricarboxylic Acid (TCA) cycle via Succinyl-CoA.

To interpret the data from Pentanoic-4,4-D2 administration, one must understand the precise atomic fate of the deuterium label. The metabolism involves three distinct phases: Activation/Transport,


-Oxidation, and Anaplerotic Entry.
The -Oxidation Shift

Pentanoic acid (C5) is a short/medium-chain fatty acid that rapidly enters the mitochondrial matrix, often bypassing the CPT1 regulatory bottleneck required by long-chain fats.

  • Structure: HOOC-CH

    
    -CH
    
    
    
    -CD
    
    
    -CH
    
    
    (C1 to C5).
  • Cleavage: One cycle of

    
    -oxidation cleaves the bond between C2 (
    
    
    
    ) and C3 (
    
    
    ).[1]
  • Products:

    • Acetyl-CoA (C1-C2): Contains no label. It enters the TCA cycle as unlabeled acetyl-CoA.

    • Propionyl-CoA (C3-C4-C5): The remaining 3-carbon fragment retains the label.

      • Crucial Transformation: The original C3 becomes the carbonyl carbon (C1') of Propionyl-CoA. The original C4 (carrying the D2 label) becomes the

        
        -carbon (C2') of Propionyl-CoA.
        
      • Intermediate: Propionyl-2,2-D2-CoA.

The Carboxylation Bottleneck (Label Loss)

The Propionyl-2,2-D2-CoA enters the propionate catabolic pathway.

  • Propionyl-CoA Carboxylase (PCC): This enzyme converts Propionyl-CoA to Methylmalonyl-CoA.[2][3]

  • Mechanism: PCC abstracts a proton (or in this case, a deuterium) from the

    
    -carbon (C2') to form an enolate intermediate before adding CO
    
    
    
    .
  • Kinetic Isotope Effect (KIE): While the C-D bond is stronger than C-H, the enzymatic reaction will eventually proceed, resulting in the replacement of one Deuterium with the carboxyl group (or exchange with solvent protons during the enolization step).

  • Result: The resulting Methylmalonyl-CoA is predominantly singly deuterated (D1) at the methyl group, though a fraction of D2 may persist depending on the specific stereochemistry and solvent exchange rates.

  • TCA Entry: Methylmalonyl-CoA is isomerized to Succinyl-CoA , which enters the TCA cycle.[3][4][5]

Pathway Visualization The following diagram illustrates the carbon flow and label retention.

MetabolicFate Pentanoic This compound (HOOC-CH2-CH2-CD2-CH3) PentanoylCoA Pentanoyl-4,4-D2-CoA (Mitochondrial Matrix) Pentanoic->PentanoylCoA Activation (ACS) AcetylCoA Acetyl-CoA (Unlabeled, from C1-C2) PentanoylCoA->AcetylCoA Beta-Oxidation PropionylCoA Propionyl-2,2-D2-CoA (Precursor) PentanoylCoA->PropionylCoA Beta-Oxidation (C3-C5 fragment) Methylmalonyl Methylmalonyl-D1-CoA (1 Deuterium Lost via PCC) PropionylCoA->Methylmalonyl PCC (Carboxylation) -1 Deuterium SuccinylCoA Succinyl-D1-CoA (TCA Intermediate) Methylmalonyl->SuccinylCoA Mutase (B12) Citrate Citrate (M+1) (If Succinyl-CoA cycles) SuccinylCoA->Citrate TCA Cycle Flux

Caption: Figure 1. Metabolic flux of Pentanoic-4,4-D2 showing the cleavage into Acetyl-CoA and Propionyl-CoA, and the subsequent loss of one deuterium atom during the carboxylation step to Methylmalonyl-CoA.

Part 2: Experimental Protocol (In Vivo)

This protocol is designed for a murine model but is scalable to other species. It relies on Gas Chromatography-Mass Spectrometry (GC-MS) for detection.

Tracer Preparation & Administration
  • Reagent: Sodium Pentanoate-4,4-D2 (98%+ atom D).

  • Vehicle: Dissolve in sterile 0.9% saline (pH adjusted to 7.4).

  • Dosing Strategy:

    • Bolus: 200 mg/kg IP for kinetic clearance studies.

    • Steady State Infusion:[5] 10 mg/kg/min via jugular catheter for flux analysis (requires steady state ~90-120 mins).

Tissue Harvesting (Critical Step)

Metabolism must be quenched instantly to prevent ex vivo flux or label scrambling.

  • Anesthesia: Isoflurane (2-3%).

  • Clamp: Use Wollenberger tongs pre-cooled in liquid nitrogen to freeze-clamp the liver or heart in situ.

  • Storage: -80°C immediately.

Metabolite Extraction

A biphasic extraction is required to separate the fatty acid tracer from the polar TCA intermediates.

  • Homogenization: Pulverize 50mg frozen tissue in liquid nitrogen.

  • Solvent: Add 1 mL methanol:water:chloroform (5:2:2 v/v) at -20°C.

  • Vortex/Centrifuge: Vortex 30s, incubate 20 min at 4°C, centrifuge at 12,000 x g for 10 min.

  • Phase Separation:

    • Upper Phase (Polar): Contains Propionyl-CoA (if analyzing CoA esters via LC-MS) and TCA intermediates (Succinate, Malate, Citrate).

    • Lower Phase (Non-polar): Contains unmetabolized Pentanoic acid and lipids.

  • Drying: Evaporate the upper phase under nitrogen stream or SpeedVac.

Part 3: Analytical Methodology (GC-MS)

GC-MS is preferred for TCA intermediates due to its high resolution of isotopomers.

Derivatization (TBDMS Method)

The tert-butyldimethylsilyl (TBDMS) derivative is superior to TMS because it produces a stable [M-57]


 fragment (loss of tert-butyl group), preserving the carbon backbone and the deuterium label.
  • Reagent: Add 50

    
    L MTBSTFA + 1% TBDMCS + 50 
    
    
    
    L Pyridine.
  • Incubation: 60°C for 60 minutes.

  • Transfer: Move to glass vial inserts for injection.

GC-MS Acquisition Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm ID).

  • Carrier Gas: Helium at 1 mL/min.

  • Temperature Program: 100°C (hold 2 min)

    
     10°C/min to 280°C.
    
  • Ionization: Electron Impact (EI) at 70 eV.

  • Mode: SIM (Selected Ion Monitoring) for maximum sensitivity.

Target Ions (MIDA)

We monitor the [M-57] fragment.

MetaboliteDerivativeUnlabeled Mass (m/z)Target Isotopomer (D1)Target Isotopomer (D2)
Succinate Di-TBDMS289290 (M+1)291 (M+2)
Fumarate Di-TBDMS287288 (M+1)289 (M+2)
Malate Tri-TBDMS419420 (M+1)421 (M+2)
Citrate Tetra-TBDMS459460 (M+1)461 (M+2)

Note: If the label enters via Propionyl-CoA


 Succinyl-CoA, we expect M+1 enrichment  in Succinate due to the loss of one D at the PCC step. If D retention is higher than expected (kinetic effect), M+2 may be observed, but M+1 is the primary marker of anaplerotic flux from this specific tracer.

Part 4: Data Interpretation & Logic

The "M+1" Signature: The presence of M+1 Succinate is the hallmark of Pentanoic-4,4-D2 oxidation.

  • Succinate M+1: Indicates direct entry of Propionyl-CoA into the TCA cycle.

  • Citrate M+1: Indicates that the labeled Succinyl-CoA has successfully completed a partial turn of the TCA cycle (Succinyl

    
     Fumarate 
    
    
    
    Malate
    
    
    OAA
    
    
    Citrate).
  • Citrate M+2: This would only occur if the labeled OAA (M+1) condenses with a labeled Acetyl-CoA. However, since the Acetyl-CoA derived from Pentanoic-4,4-D2 is unlabeled (C1-C2), M+2 Citrate is unlikely unless there is extensive recycling or use of a different tracer.

Workflow Visualization

Workflow Step1 1. Tracer Injection (Pentanoic-4,4-D2) Step2 2. Freeze Clamp (Liquid N2) Step1->Step2 Step3 3. Extraction (MeOH/CHCl3) Step2->Step3 Step4 4. Derivatization (MTBSTFA) Step3->Step4 Step5 5. GC-MS Analysis (SIM Mode) Step4->Step5

Caption: Figure 2. Experimental workflow for in vivo metabolic flux analysis of deuterated fatty acids.

References

  • Brunengraber, H., & Roe, C. R. (2006). Anaplerotic molecules: current and future. Journal of Inherited Metabolic Disease, 29(2-3), 327–331. [Link]

  • Perry, R. J., et al. (2016). Acetate mediates a microbiome-brain-beta-cell axis to promote metabolic syndrome. Nature, 534(7606), 213–217. (Demonstrates GC-MS tracer methodology for SCFA). [Link]

  • Antoniewicz, M. R. (2021). A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications. Metabolic Engineering, 63, 2-12. [Link]

  • Des Rosiers, C., et al. (1994). Propionate metabolism in the perfused rat heart. Journal of Biological Chemistry, 269(44), 27179-27185. (Foundational work on propionate labeling patterns). [Link]

  • Crown, S. B., et al. (2015). Experimental design and data analysis for 13C-metabolic flux analysis using a single isotope tracer. Metabolites, 5(4), 739-767. [Link][2]

Sources

An In-depth Technical Guide to the Safe Handling of Pentanoic-4,4-D2 Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Pentanoic-4,4-D2 acid. As a Senior Application Scientist, the following information synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this isotopically labeled compound in a laboratory setting. The principles outlined are designed to be self-validating, promoting a culture of safety and scientific integrity.

Compound Profile and Hazard Identification

This compound is a stable isotope-labeled version of pentanoic acid (valeric acid). The deuterium labeling at the 4-position makes it a valuable tool in drug discovery and metabolic research, particularly in absorption, distribution, metabolism, and excretion (ADME) studies.[1] While the isotopic label itself does not confer radioactivity, the chemical properties and associated hazards are essentially identical to those of its non-labeled parent compound.[2][]

Chemical and Physical Properties of Pentanoic Acid (as a proxy)

PropertyValueUnit
Molecular FormulaC5H8D2O2-
AppearanceColorless liquid-
OdorPenetrating, unpleasant-
Density~0.94g/cm³
Boiling Point~185.4°C
Melting Point~ -34°C
Flash Point~88.9°C
Solubility in Water10 to 50mg/mL at 22°C
Data sourced from NOAA CAMEO Chemicals database for Pentanoic Acid.[4]

Hazard Identification

Pentanoic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[5][6] It is also harmful if swallowed.[6][7] Inhalation of vapors or mists can irritate the respiratory tract.[5]

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H412: Harmful to aquatic life with long-lasting effects.

Signal Word: Danger[5]

Risk Assessment and Mitigation

A thorough risk assessment is paramount before handling this compound. The primary risks are associated with its corrosive nature.

Logical Relationship: Hazard, Exposure, and Control

Hazard Chemical Hazard (Corrosive) Exposure Routes of Exposure (Skin/Eye Contact, Inhalation, Ingestion) Hazard->Exposure leads to Control Control Measures (PPE, Engineering Controls, Safe Work Practices) Exposure->Control mitigated by

Caption: Risk mitigation workflow for this compound.

Exposure Scenarios and Control Measures:

Exposure ScenarioPotential ConsequencesMitigation Strategy
Dermal Contact Severe skin burns, irritation.[5]Wear acid-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.[8]
Ocular Contact Severe eye damage, potential for permanent injury.[4]Use tight-sealing safety goggles and a face shield.[8][9]
Inhalation Respiratory tract irritation, coughing, shortness of breath.[5][8]Handle exclusively in a certified chemical fume hood.[5][9]
Ingestion Harmful, may cause severe damage to the digestive tract.[7][9]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5][10]

Standard Operating Procedure for Handling

Adherence to a strict, step-by-step protocol is crucial for minimizing risk.

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep 1. Don Personal Protective Equipment (PPE) (Gloves, Goggles, Face Shield, Lab Coat) FumeHood 2. Verify Chemical Fume Hood is Operational Prep->FumeHood Materials 3. Assemble All Necessary Materials FumeHood->Materials Transfer 4. Carefully Transfer the Required Amount Materials->Transfer Close 5. Securely Close the Primary Container Transfer->Close Decontaminate 6. Decontaminate Work Area Close->Decontaminate Dispose 7. Dispose of Waste Properly Decontaminate->Dispose RemovePPE 8. Remove PPE Dispose->RemovePPE Wash 9. Wash Hands Thoroughly RemovePPE->Wash

Caption: Step-by-step safe handling workflow.

Detailed Protocol:

  • Preparation:

    • Put on all required Personal Protective Equipment (PPE), including double gloves (nitrile), chemical safety goggles, a face shield, and a lab coat.[8]

    • Ensure the chemical fume hood is functioning correctly with adequate airflow.[5][9]

    • Gather all necessary equipment (e.g., pipettes, vials, spatulas) within the fume hood to minimize movement of the open container.

  • Handling:

    • Handle and open the container with care.[5]

    • Use appropriate tools to transfer the required amount of this compound. Avoid creating splashes or aerosols.

    • Immediately and securely close the container after dispensing.

  • Post-Handling:

    • Wipe down the work surface within the fume hood with a suitable decontaminating agent.

    • Dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated chemical waste container.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water.[5]

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage:

  • Store in a dry, cool, and well-ventilated area.[5][9]

  • Keep containers tightly closed.[9]

  • Store in a designated corrosives area, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[9]

  • Avoid heat, sparks, and open flames.[5][9]

  • As a stable isotopically labeled compound, no special precautions for radioactivity are needed.[2]

Disposal:

  • This compound waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of it down the drain.[11]

  • Since it is a stable isotope, it should not be mixed with radioactive waste.[] Waste from stable isotope labeling is generally handled as common chemical waste.[]

  • All waste containers must be clearly labeled with their contents.[]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

Emergency Response Flowchart

cluster_spill Spill Response cluster_exposure Exposure Response Start Emergency Event Spill Spill or Leak Start->Spill Exposure Personal Exposure Start->Exposure Isolate Isolate Spill Area (min. 50 meters for liquids) Spill->Isolate Skin Skin Contact: Rinse with plenty of water for 15 min. Exposure->Skin Eye Eye Contact: Rinse cautiously with water for several minutes. Exposure->Eye Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ventilate Ensure Good Ventilation Isolate->Ventilate Absorb Absorb with Inert Material Ventilate->Absorb Collect Collect and Place in Waste Container Absorb->Collect SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eye->SeekMedical Inhalation->SeekMedical

Caption: Emergency response decision tree.

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][9]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][9]

Spill Response:

  • Isolate the spill area for at least 50 meters in all directions for liquids.[4]

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including a respirator if necessary.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place it in a suitable container for chemical waste disposal.

References

  • Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. [Link]

  • New Jersey Department of Health. Valeric Acid. HAZARD SUMMARY. [Link]

  • DC Chemicals. 4-Pentenoic acid MSDS. [Link]

  • University of Pittsburgh. Specific Instruction for Isotope Research Waste. Radiation Safety. [Link]

  • ResearchGate. Chapter 25 The Use of Isotopically Labeled Compounds in Drug Discovery. [Link]

Sources

Methodological & Application

using Pentanoic-4,4-D2 acid as an internal standard in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust, self-validating LC-MS/MS workflow for the absolute quantification of Pentanoic acid (Valeric acid) in complex biological matrices (plasma, feces, culture media). The protocol utilizes Pentanoic-4,4-D2 acid as a specific Internal Standard (IS). Unlike fully deuterated analogues (e.g., d9), the 4,4-D2 isotopologue offers a strategic balance: it provides sufficient mass separation (+2 Da) to avoid isotopic overlap while minimizing the deuterium isotope effect on chromatographic retention, ensuring the IS co-elutes precisely with the analyte to perfectly compensate for matrix-induced ionization suppression. The method employs 3-Nitrophenylhydrazine (3-NPH) derivatization to overcome the poor ionization efficiency and volatility of native short-chain fatty acids (SCFAs).[1]

Introduction & Scientific Rationale

The Challenge of SCFA Analysis

Pentanoic acid (C5:0) is a critical biomarker in gut microbiome studies and drug development. However, native analysis by LC-MS is plagued by three issues:

  • Poor Ionization: Carboxylic acids ionize weakly in ESI, leading to low sensitivity.

  • Volatility: Significant sample loss occurs during concentration steps.

  • Hydrophilicity: Poor retention on standard C18 columns results in elution in the solvent front, where ion suppression is highest.

The Solution: 3-NPH Derivatization

We utilize 3-Nitrophenylhydrazine (3-NPH) to convert Pentanoic acid into a stable hydrazide. This transformation introduces a hydrophobic aromatic ring (improving C18 retention) and a high-efficiency ionization moiety (the hydrazine/nitro group), boosting sensitivity by up to 100-fold compared to native analysis.

Strategic Selection of this compound

Using This compound (Valeric acid-4,4-d2) as the Internal Standard is methodologically superior to generic analogues for two reasons:

  • Chromatographic Fidelity: Heavily deuterated standards (e.g., d9) often elute slightly earlier than the unlabeled analyte due to the deuterium isotope effect. This separation can lead to the IS experiencing a different matrix environment than the analyte. The 4,4-D2 variant minimizes this shift, ensuring the IS and analyte experience identical ionization conditions.

  • Mass Discrimination: The +2 Da shift is sufficient to separate the IS from the analyte's M+0 and M+1 (13C) isotopes, provided the mass resolution is adequate and the contribution of natural isotopes is calculated.

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data acquisition.

SCFA_Workflow cluster_chem Reaction Chemistry Sample Biological Sample (Plasma/Feces) IS_Add Add IS: Pentanoic-4,4-D2 Sample->IS_Add Spiking Extract Protein Precipitation (75% ACN/MeOH) IS_Add->Extract Mixing Deriv Derivatization (3-NPH + EDC/Pyridine) Extract->Deriv Supernatant Quench Quench (0.5% Formic Acid) Deriv->Quench 30 min @ 40°C LCMS LC-MS/MS Analysis (C18 Column, Neg ESI) Quench->LCMS Injection Data Quantitation (Ratio: Analyte/IS) LCMS->Data MRM Processing

Figure 1: End-to-end workflow for Pentanoic Acid quantitation. The co-extraction of the 4,4-D2 IS ensures correction for recovery losses prior to the critical derivatization step.

Materials & Reagents

ComponentSpecificationPurpose
Analyte Pentanoic Acid (Valeric Acid)Analytical Standard
Internal Standard This compound Correction for matrix/recovery
Derivatizing Agent 3-Nitrophenylhydrazine (3-NPH) HClSignal enhancement
Catalyst EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Activates carboxylic acid
Base Pyridine (7%) in MethanolReaction buffer
Mobile Phases A: Water + 0.01% Formic AcidB: Acetonitrile + 0.01% Formic AcidLC Separation

Detailed Protocol

Stock Solution Preparation
  • IS Stock (1 mg/mL): Dissolve this compound in methanol. Store at -20°C.

  • Working IS Solution (10 µM): Dilute IS Stock in 50% Methanol/Water.

  • Derivatization Reagent (Freshly Prepared):

    • Solution A: 200 mM 3-NPH in 50% Methanol.

    • Solution B: 120 mM EDC + 7% Pyridine in 50% Methanol.

Sample Preparation (Plasma/Serum)

Rationale: Simple protein precipitation is preferred over SPE to prevent loss of the volatile SCFA prior to derivatization.

  • Aliquot: Transfer 40 µL of sample to a microcentrifuge tube.

  • IS Addition: Add 10 µL of Working IS Solution (Pentanoic-4,4-D2). Vortex briefly.

  • Extraction: Add 150 µL of cold Acetonitrile/Methanol (75:25). Vortex for 1 min.

  • Centrifugation: Spin at 12,000 x g for 10 min at 4°C.

  • Transfer: Transfer 50 µL of the supernatant to a fresh LC vial/plate.

Derivatization Reaction

Rationale: The reaction targets the carboxylic acid group. EDC activates the acid, allowing nucleophilic attack by 3-NPH.

  • To the 50 µL supernatant, add 25 µL of Solution A (3-NPH).

  • Add 25 µL of Solution B (EDC/Pyridine).

  • Incubate: 40°C for 30 minutes (or Room Temp for 60 mins).

  • Quench: Add 100 µL of 0.5% Formic Acid in Water. (Stabilizes the hydrazide and matches initial mobile phase).

  • Dilute: If necessary, dilute further with water to avoid detector saturation.

LC-MS/MS Method Parameters

Liquid Chromatography
  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent ZORBAX), 2.1 x 100 mm, 1.7 µm.

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0-1 min: 15% B (Isocratic hold to elute salts)

    • 1-8 min: 15% -> 55% B (Linear gradient for separation)

    • 8-9 min: 98% B (Wash)

    • 9-11 min: 15% B (Re-equilibration)

Mass Spectrometry (MRM Settings)
  • Source: Electrospray Ionization (ESI)[2]

  • Polarity: Negative Mode (Preferred for 3-NPH derivatives due to the amide-like nitrogen and nitro group stabilization).

  • Transitions:

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Collision Energy (V)Role
Pentanoic Acid-3NPH 236.1 137.1 -22Quantifier
Pentanoic Acid-3NPH 236.1106.1-35Qualifier
Pentanoic-4,4-D2-3NPH 238.1 137.1 -22Internal Standard

Note on Mass Calculation:

  • Pentanoic Acid (MW 102) + 3-NPH (MW 153) - H2O (18) = Derivative MW 237.

  • Negative Ion [M-H]⁻ = 236.

  • Pentanoic-4,4-D2 (MW 104) -> Derivative MW 239 -> [M-H]⁻ = 238.

  • The Product Ion 137.1 corresponds to the 3-nitrophenylhydrazine moiety, which is common to both but provides the highest sensitivity.

Data Analysis & Validation

Calculations

Quantification is performed using the Area Ratio :



Plot this Ratio against the concentration of standards.[3]
Self-Validation Criteria
  • Retention Time Match: The IS peak should elute within ±0.05 min of the analyte peak.

  • Linearity: R² > 0.99 over the range of 0.1 µM to 100 µM.

  • IS Response: The absolute area of the IS should not vary by >15% across the run, indicating consistent derivatization efficiency and matrix suppression.

Troubleshooting
  • Low IS Signal: Check the EDC/Pyridine solution; EDC degrades rapidly in water. Prepare fresh.

  • Peak Tailing: Ensure the quench step (Formic Acid) is sufficient to protonate residual pyridine.

  • Interference on D2 Channel: If using low-resolution MS, check for "M+2" isotope contribution from high concentrations of unlabeled Pentanoic acid. If the analyte concentration is extremely high (>500 µM), the natural 13C2 or 18O isotopes of the unlabeled form might contribute to the 238 transition. Dilute samples to stay within linear range.

References

  • Han, J., et al. (2015). "3-Nitrophenylhydrazine-based chemical derivatization for the sensitive quantification of short-chain fatty acids in human plasma by LC-MS/MS." Analytica Chimica Acta.

  • Zeng, M., & Cao, H. (2018). "Comparative study of derivatization reagents for the determination of short-chain fatty acids in serum by LC-MS/MS." Journal of Chromatography B.

  • SCIEX Application Note. "Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization."

  • Liebisch, G., et al. (2019). "Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry." Lipid Maps / MDPI.

Sources

Application Note: Derivatization of Pentanoic-4,4-D2 Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Derivatization in GC-MS Analysis of Short-Chain Fatty Acids

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the sensitive and selective quantification of volatile and semi-volatile organic compounds. However, short-chain fatty acids (SCFAs) like pentanoic acid present a challenge due to their inherent polarity and low volatility, which leads to poor chromatographic peak shape, increased analyte adsorption in the GC system, and overall diminished analytical performance.[1][2] When dealing with isotopically labeled compounds such as Pentanoic-4,4-D2 acid, which are invaluable as internal standards or for metabolic flux analysis, robust and reproducible analytical methods are paramount.

Derivatization is a chemical modification process that converts the polar carboxyl group of the fatty acid into a less polar and more volatile functional group.[3] This transformation is essential for overcoming the analytical hurdles associated with SCFAs, resulting in improved chromatographic resolution, enhanced sensitivity, and greater accuracy in quantification. This application note provides a detailed guide to the derivatization of this compound for GC-MS analysis, with a focus on trimethylsilylation, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Choosing the Right Derivatization Strategy: A Comparative Overview

Several derivatization strategies are available for carboxylic acids, each with its own set of advantages and considerations. The primary methods include silylation, esterification, and acylation.

Derivatization MethodReagent ExampleAdvantagesDisadvantages
Silylation BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Highly versatile, reacts with a broad range of functional groups.[4][5] Reagents and byproducts are highly volatile, minimizing chromatographic interference.[4][5] Rapid and complete reaction under mild conditions.[4]Derivatives are susceptible to hydrolysis; requires anhydrous conditions.[3][4] TMS derivatives can be unstable over time, requiring timely analysis.[6][7][8]
Esterification (Methylation) BCl3-MethanolMethyl esters are highly stable. Less sensitive to moisture compared to silylation reagents.Can require harsher reaction conditions (e.g., heating).[9] May not be suitable for all types of SCFAs due to volatility of reagents causing signal overlap.[3]
Esterification (Alkylation) Isobutyl chloroformateCan be performed in aqueous solutions, avoiding sample drying steps.[1]May introduce interfering peaks in the chromatogram.[1]

For the analysis of this compound, silylation with BSTFA is often the preferred method due to its high reactivity and the volatility of its byproducts, leading to cleaner chromatograms. The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance the reaction rate for sterically hindered or less reactive compounds.[10]

The Chemistry of Silylation: A Mechanistic Look

Silylation involves the replacement of the active hydrogen in the carboxylic acid's hydroxyl group with a trimethylsilyl (TMS) group.[11] BSTFA is a powerful silylating agent that reacts with the carboxylic acid to form a trimethylsilyl ester.

Silylation Reaction Pentanoic-4,4-D2_acid This compound (Analyte) TMS_Ester This compound TMS Ester (Volatile Derivative) Pentanoic-4,4-D2_acid->TMS_Ester + BSTFA BSTFA BSTFA (Derivatizing Agent) BSTFA->TMS_Ester Byproducts Byproducts (Volatile)

Caption: Silylation of this compound with BSTFA.

Detailed Protocol: Silylation of this compound using BSTFA

This protocol outlines the steps for the derivatization of this compound in a sample matrix. It is crucial to work in a moisture-free environment to ensure the integrity of the silylating reagent and the stability of the derivatives.

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% TMCS

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Micro-reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system

Protocol Workflow:

Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Aliquot Sample (1-10 mg) Dry 2. Evaporate to Dryness (under Nitrogen) Sample->Dry Add_Solvent 3. Add Anhydrous Solvent (e.g., 100 µL Pyridine) Dry->Add_Solvent Add_BSTFA 4. Add BSTFA (e.g., 50 µL) Add_Solvent->Add_BSTFA Incubate 5. Incubate (e.g., 60°C for 30 min) Add_BSTFA->Incubate Cool 6. Cool to Room Temp. Incubate->Cool Inject 7. Inject into GC-MS Cool->Inject

Caption: Step-by-step workflow for BSTFA derivatization.

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette 1-10 mg of the sample containing this compound into a clean, dry micro-reaction vial.[4]

    • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen gas.[4][10] This step is critical as water will deactivate the silylating reagent.

  • Reagent Addition:

    • Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to the dried sample and vortex briefly to dissolve.

    • Add 50 µL of BSTFA (or BSTFA + 1% TMCS for enhanced reactivity) to the vial.[12] It is advisable to use an excess of the silylating reagent, with at least a 2:1 molar ratio of BSTFA to the active hydrogen in the analyte.[5]

  • Reaction Incubation:

    • Securely cap the vial and vortex for 10-15 seconds.

    • Heat the reaction mixture at 60-70°C for 30 minutes in a heating block or oven.[13] The optimal time and temperature may need to be determined empirically for your specific sample matrix.

  • Sample Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system. Typically, a 1 µL injection volume is used.

GC-MS Analysis and Mass Spectral Interpretation

The resulting trimethylsilyl ester of this compound is significantly more volatile and less polar, leading to a sharp, symmetrical peak on a non-polar or semi-polar GC column (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

Mass Spectral Fragmentation of this compound TMS Ester:

The mass spectrum of the TMS derivative of pentanoic acid will exhibit characteristic fragment ions. The presence of two deuterium atoms at the C4 position will result in a mass shift for fragments containing this part of the molecule. Based on known fragmentation patterns of TMS esters of fatty acids, the following key ions can be anticipated for the TMS derivative of this compound (Molecular Weight: 176.32 g/mol ):

  • Molecular Ion (M+): A weak or absent peak at m/z 176.

  • [M-15]+: A prominent ion at m/z 161, corresponding to the loss of a methyl group from the TMS moiety. This is a characteristic fragmentation of TMS derivatives.[14][15]

  • McLafferty Rearrangement Ion: An ion at m/z 134. This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by beta-cleavage. In this deuterated analog, the gamma-hydrogens are deuterium atoms, leading to a shift from the typical m/z 132 for unlabeled pentanoic acid TMS ester.[14][15]

  • Other Characteristic Ions: Ions at m/z 117 (from the loss of a silyl methyl group from the McLafferty rearrangement product) and m/z 73 (the trimethylsilyl cation, [Si(CH3)3]+) will also be present and are indicative of TMS derivatives.[14][15]

For quantitative analysis using selected ion monitoring (SIM), the ions at m/z 161 and 134 are excellent candidates for monitoring the deuterated analyte, while the corresponding ions for the unlabeled analogue (if present) would be at m/z 159 and 132.

Troubleshooting Common Derivatization Issues

IssuePotential CauseRecommended Solution
Poor or no derivatization Presence of moisture in the sample or reagents.Ensure the sample is completely dry before adding reagents. Use fresh, anhydrous solvents and store silylating reagents properly under inert gas.[10][16]
Insufficient reagent.Increase the molar excess of the derivatizing reagent.
Incomplete reaction.Increase the reaction time and/or temperature. Consider adding a catalyst like TMCS.
Degradation of derivatives Hydrolysis of TMS esters.Analyze samples as soon as possible after derivatization.[8] Store derivatized samples at low temperatures (e.g., 4°C for up to 12 hours or -20°C for up to 72 hours) if immediate analysis is not possible.[6]
Extraneous peaks in the chromatogram Contamination from reagents or glassware.Run a reagent blank to identify any interfering peaks. Ensure all glassware is scrupulously clean and dry.
Side reactions.Optimize reaction conditions (time, temperature, reagent concentration) to minimize the formation of byproducts.

Conclusion

The derivatization of this compound is a critical step for reliable and sensitive analysis by GC-MS. Silylation with BSTFA offers a robust and efficient method for converting the polar carboxylic acid into a volatile trimethylsilyl ester, leading to improved chromatographic performance and confident quantification. By following the detailed protocol and understanding the key aspects of the derivatization chemistry and mass spectral fragmentation, researchers can achieve high-quality data for their studies in metabolomics, drug development, and other scientific disciplines.

References

  • Mass spectra of TMS esters of deuterated decanoic acids and of TMS ethers of deuterated decanols. Zendy. Available at: [Link]

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. National Center for Biotechnology Information. Available at: [Link]

  • Mass spectra of TMS esters of deuterated decanoic acids and of TMS ethers of deuterated decanols. Semantic Scholar. Available at: [Link]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. National Center for Biotechnology Information. Available at: [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Freie Universität Berlin Refubium. Available at: [Link]

  • Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. National Center for Biotechnology Information. Available at: [Link]

  • Pentanoic acid, TMS derivative. NIST WebBook. Available at: [Link]

  • Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. ResearchGate. Available at: [Link]

  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. Available at: [Link]

  • A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. Available at: [Link]

  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. Available at: [Link]

  • Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. Semantic Scholar. Available at: [Link]

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate. Available at: [Link]

  • Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. UNIPI. Available at: [Link]

  • M273a Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Shimadzu. Available at: [Link]

  • GAS CHROMATOGRAPHY AND MASS SPECTROMETRY MEASUREMENTS AND PROTOCOLS FOR DATABASE AND LIBRARY DEVELOPMENT RELATING TO ORGANIC SPE. Workforce. Available at: [Link]

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. MDPI. Available at: [Link]

  • What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. ResearchGate. Available at: [Link]

  • 01-00027A-EN Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu. Available at: [Link]

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed. Available at: [Link]

  • Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Semantic Scholar. Available at: [Link]

  • Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]

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Application Notes & Protocols: Tracing Fatty Acid Metabolism with Pentanoic-4,4-D2 Acid in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Cellular Metabolism with Stable Isotope Tracers

Metabolic Flux Analysis (MFA) has emerged as a cornerstone technique in systems biology, providing a quantitative framework to understand the intricate network of biochemical reactions within a cell.[1] At its core, MFA measures the rates (fluxes) of metabolic pathways, offering a dynamic snapshot of cellular function that endpoint metabolite measurements cannot provide. This powerful approach is pivotal in diverse fields, including metabolic engineering, drug discovery, and the study of disease pathophysiology, enabling researchers to identify metabolic bottlenecks, discover novel pathways, and pinpoint drug targets.[2]

The engine of MFA is stable isotope tracing, where substrates labeled with heavy isotopes (like ¹³C, ¹⁵N, or ²H/D) are introduced into a biological system.[3][4] As these labeled substrates are metabolized, the isotope labels are incorporated into downstream metabolites. By tracking the distribution of these isotopic labels using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can retroactively deduce the metabolic routes and their relative activities.[2][3]

While ¹³C-labeled glucose and glutamine are the most common tracers, deuterated (²H or D) compounds offer unique advantages.[5] The use of deuterium can provide complementary information, particularly in tracking hydrogen atoms through metabolic reactions, and can be a cost-effective alternative to some ¹³C-labeled substrates.[4][6] This guide focuses on a specific and powerful deuterated tracer: Pentanoic-4,4-D2 acid . This short-chain fatty acid serves as an excellent probe for interrogating fatty acid oxidation (FAO) and its intersection with central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle.

Core Principles: The Metabolic Journey of this compound

Pentanoic acid, a five-carbon fatty acid, is metabolized via mitochondrial β-oxidation.[7] This process sequentially shortens the fatty acid chain, generating acetyl-CoA and propionyl-CoA. The strategic placement of two deuterium atoms on the fourth carbon of this compound provides a stable, traceable marker that follows a specific metabolic fate.

The Causality Behind the Label:

  • Mitochondrial Uptake & Activation: Pentanoic acid readily enters the mitochondria and is activated to Pentanoyl-CoA.

  • First Round of β-Oxidation: Pentanoyl-CoA undergoes one round of β-oxidation. This crucial step cleaves the molecule, yielding:

    • Acetyl-CoA (unlabeled): Derived from carbons 1 and 2.

    • Propionyl-CoA-2,2-D2: Derived from carbons 3, 4, and 5. The deuterium label is retained on what was the fourth carbon of pentanoate, which becomes the second carbon of propionyl-CoA.

  • Entry into the TCA Cycle:

    • Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to Succinyl-CoA , a key intermediate of the TCA cycle.[8] The D2 label from the original pentanoic acid now resides within the succinyl-CoA molecule.

    • This labeled succinyl-CoA then participates in the canonical reactions of the TCA cycle, transferring the deuterium label to subsequent intermediates like fumarate, malate, and oxaloacetate.[9][10]

By measuring the incorporation of deuterium into these TCA cycle intermediates, researchers can directly quantify the contribution of pentanoic acid to mitochondrial energy metabolism. This provides a precise measure of short-chain fatty acid oxidation flux.

Pentanoic_Acid_Metabolism cluster_cytosol Cytosol / Extracellular cluster_mitochondria Mitochondrial Matrix Pentanoic-4,4-D2_acid This compound Pentanoyl_CoA_D2 Pentanoyl-CoA-4,4-D2 Pentanoic-4,4-D2_acid->Pentanoyl_CoA_D2 Activation Beta_Oxidation β-Oxidation (1 round) Pentanoyl_CoA_D2->Beta_Oxidation Acetyl_CoA Acetyl-CoA (unlabeled) Beta_Oxidation->Acetyl_CoA Propionyl_CoA_D2 Propionyl-CoA-2,2-D2 Beta_Oxidation->Propionyl_CoA_D2 Succinyl_CoA_D2 Succinyl-CoA-D2 Propionyl_CoA_D2->Succinyl_CoA_D2 Carboxylation & Isomerization TCA_Cycle TCA Cycle Succinyl_CoA_D2->TCA_Cycle Enters Cycle Fumarate_D Fumarate (labeled) TCA_Cycle->Fumarate_D Malate_D Malate (labeled) Oxaloacetate_D Oxaloacetate (labeled) Malate_D->Oxaloacetate_D Fumarate_D->Malate_D Oxaloacetate_D->TCA_Cycle Condenses with Acetyl-CoA

Caption: Metabolic fate of this compound.

Experimental Protocol: A Step-by-Step Guide for Cell Culture MFA

This protocol provides a robust framework for conducting a stable isotope tracing experiment using this compound in adherent cell cultures. The core principle is to replace the standard culture medium with a medium containing the deuterated tracer and then, after a defined period, to harvest the cells and analyze the isotopic enrichment in intracellular metabolites.

Materials and Reagents
  • Cell Line: Your experimental cell line of interest.

  • Culture Vessels: e.g., 6-well or 10 cm plates.

  • Base Medium: A custom formulation lacking the standard carbon sources you wish to control (e.g., glucose-free, glutamine-free DMEM).

  • Dialyzed Fetal Bovine Serum (dFBS): To minimize interference from unlabeled fatty acids and other small molecules in standard FBS.[11]

  • This compound: High isotopic purity (>98%).

  • Other Nutrients: Glucose, glutamine, etc., for reconstituting the final medium.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Metabolite Extraction Solvent: Typically an 80:20 methanol:water solution, pre-chilled to -80°C.[12]

  • Cell Scraper: Pre-chilled.

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Experimental Workflow

MFA_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Isotope Labeling cluster_harvest Phase 3: Sample Collection cluster_analysis Phase 4: Analysis Seed_Cells 1. Seed Cells (e.g., 6-well plates) Prepare_Media 2. Prepare Tracer Media (Control & D2-Pentanoate) Media_Change 3. Replace standard media with tracer media Seed_Cells->Media_Change Incubate 4. Incubate for defined time course (e.g., 0, 4, 8, 24h) Media_Change->Incubate Wash 5. Rapid Wash (Ice-cold PBS) Incubate->Wash Quench 6. Quench Metabolism & Extract Metabolites (-80°C Methanol/Water) Wash->Quench Harvest 7. Scrape & Collect Cell Lysate Quench->Harvest Centrifuge 8. Centrifuge to Pellet Debris Harvest->Centrifuge Analyze 9. LC-MS Analysis of Supernatant Centrifuge->Analyze Process 10. Data Processing & Flux Calculation Analyze->Process

Caption: Experimental workflow for this compound tracing.

Detailed Procedural Steps

Step 1: Cell Seeding

  • Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow for at least 24 hours in their standard complete medium.

  • Rationale: Ensuring logarithmic growth and sufficient biomass for metabolite detection is critical for reproducible results.

Step 2: Preparation of Tracer Medium

  • Prepare the experimental medium using the base formulation. Add dialyzed FBS (e.g., to 10%), standard concentrations of glucose and glutamine, and other necessary supplements.

  • Create two versions of this medium:

    • Control Medium: Supplement with unlabeled pentanoic acid at the desired final concentration (e.g., 100 µM).

    • Tracer Medium: Supplement with this compound to the same final concentration.

  • Pre-warm the media to 37°C in a cell culture incubator to ensure pH and temperature stability.[11]

  • Rationale: Using a dialyzed serum minimizes competition from unlabeled fatty acids. The unlabeled control is essential to establish the natural baseline and confirm that the tracer itself does not alter metabolism.

Step 3: Isotope Labeling

  • Aspirate the standard medium from the cell culture plates.

  • Gently wash the cells once with pre-warmed PBS to remove residual medium.

  • Add the appropriate pre-warmed Control or Tracer Medium to each well.

  • Return the plates to the incubator (37°C, 5% CO₂).

Step 4: Time Course and Harvest

  • Incubate the cells for a predetermined duration. A time course (e.g., 4, 8, 24 hours) is highly recommended to observe the kinetics of label incorporation and approach to isotopic steady state.

  • To harvest, move the plates from the incubator to ice.

  • Rapidly aspirate the tracer medium and wash the cell monolayer twice with ice-cold PBS.

  • Rationale: Performing all harvest steps on ice is crucial to quench metabolic activity instantly, preventing artifactual changes in metabolite levels.[11][12]

Step 5: Metabolite Extraction

  • After the final PBS wash, add a sufficient volume of -80°C 80:20 methanol:water to each well to cover the cells (e.g., 1 mL for a 6-well plate).

  • Place the plates on dry ice for 10 minutes to ensure complete cell lysis and protein precipitation.

  • Using a pre-chilled cell scraper, scrape the frozen lysate from the bottom of the well.

  • Transfer the entire lysate/solvent mixture to a pre-chilled microcentrifuge tube.

  • Rationale: The cold methanol/water mixture simultaneously lyses the cells, denatures enzymes to halt metabolic reactions, and extracts polar metabolites into the soluble phase.

Step 6: Sample Preparation for MS Analysis

  • Vortex the microcentrifuge tubes thoroughly.

  • Centrifuge at maximum speed (e.g., >15,000 x g) for 15 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube or an LC-MS vial.

  • Store samples at -80°C until analysis.

Analytical Methodology and Data Interpretation

LC-MS Analysis

The analysis of deuterium-labeled metabolites is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating the polar TCA cycle intermediates.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurately resolving the mass difference between the unlabeled (M+0) and labeled (M+1, M+2, etc.) isotopologues.

  • Data Acquisition: Data is acquired in negative ion mode for optimal detection of organic acids like the TCA cycle intermediates.

Data Presentation: Expected Mass Shifts

The key to the analysis is identifying the mass isotopologues of downstream metabolites. The incorporation of deuterium atoms from this compound will result in predictable mass increases.

MetaboliteUnlabeled Mass (M)Labeled IsotopologueExpected Mass ShiftPrimary Labeled Form
Propionyl-CoAMPropionyl-CoA-2,2-D2+2M+2
Succinyl-CoAMSuccinyl-CoA-D2+2M+2
SuccinateMSuccinate-D2+2M+2
FumarateMFumarate-D1+1M+1
MalateMMalate-D1+1M+1

Note: The conversion of succinate to fumarate involves the loss of two hydrogens. If one of these is a deuterium, the resulting fumarate will be M+1. Subsequent hydration to malate retains this single deuterium label.

Data Analysis and Interpretation

The raw LC-MS data must be processed to extract the abundance of each mass isotopologue for every metabolite of interest. This involves peak integration and correction for the natural abundance of heavy isotopes. Specialized software is often used for this purpose.[13][14][15]

Key Metrics:

  • Fractional Enrichment (FE): This represents the percentage of a metabolite pool that contains the isotopic label. It is calculated as: FE = (Sum of abundances of labeled isotopologues) / (Sum of abundances of all isotopologues)

  • Flux Calculation: The fractional enrichment data, along with extracellular metabolite uptake and secretion rates, can be input into computational models to calculate absolute metabolic fluxes.[16][17] This advanced step provides a quantitative flux map of the metabolic network.

Interpreting the Results: An increase in the fractional enrichment of TCA cycle intermediates like succinate, fumarate, and malate in cells fed this compound compared to controls is direct evidence of the cells actively oxidizing this short-chain fatty acid. By comparing these values between different experimental conditions (e.g., drug treatment vs. vehicle), one can determine how a specific perturbation impacts fatty acid oxidation flux.

Data_Analysis_Pipeline Raw_LCMS_Data Raw LC-MS Data (.raw, .mzXML) Peak_Picking Peak Picking & Integration Raw_LCMS_Data->Peak_Picking Isotopologue_Distribution Mass Isotopologue Distribution Vectors (MDVs) Peak_Picking->Isotopologue_Distribution Natural_Abundance_Correction Natural Abundance Correction Isotopologue_Distribution->Natural_Abundance_Correction Corrected_MDVs Corrected MDVs Natural_Abundance_Correction->Corrected_MDVs Fractional_Enrichment Calculate Fractional Enrichment (FE) Corrected_MDVs->Fractional_Enrichment Flux_Modeling Flux Modeling & Simulation (Optional, Advanced) Corrected_MDVs->Flux_Modeling Biological_Interpretation Biological Interpretation (e.g., Compare FAO rates) Fractional_Enrichment->Biological_Interpretation Flux_Modeling->Biological_Interpretation

Caption: Data analysis pipeline for stable isotope tracing data.

References

  • Metabolic flux analysis with isotope tracing using deuterium-labelled... - ResearchGate. (n.d.).
  • Busetto, V., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. PubMed Central.
  • Zierhut, C., et al. (2021). Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. eScholarship.org.
  • Applications of Metabolic Flux Analysis - Creative Proteomics. (n.d.).
  • Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments. (n.d.).
  • Flux-P: Automating Metabolic Flux Analysis - PMC - PubMed Central. (n.d.).
  • Automating Metabolic Flux Analysis with Symphony and Polly - Waters Corporation. (n.d.).
  • Williams, T. M., & Lynch, K. R. (2021). Tricarboxylic Acid (TCA) Cycle Intermediates: Regulators of Immune Responses. PMC.
  • Callaghan, C. A., et al. (2023). Deuterated water as a substrate-agnostic isotope tracer for investigating reversibility and thermodynamics of reactions in central carbon metabolism. PubMed.
  • Liang, T., & Raugi, G. J. (1975). Effects of pentanoic acid and 4-pentenoic acid on the intracellular fluxes of acetyl coenzyme A in Tetrahymena. PubMed.
  • Fiehn Lab. (n.d.). Flux-analysis.
  • Fan, T. (n.d.). Stable Isotope Tracer in Adhered Cells Experimental Protocol. University of Kentucky.
  • Commonly used software tools for metabolic flux analysis (MFA). - ResearchGate. (n.d.).
  • MFA Suite™ | MFA Suite. (2014).
  • A Method for Measuring Metabolism in Sorted Subpopulations of Complex Cell Communities Using Stable Isotope Tracing - a 2 minute Preview of the Experimental Protocol. (2022). JoVE.
  • Short-chain fatty acids: Gut Health, Metabolism, and Research Applications - MetwareBio. (n.d.).
  • SPOTLIGHT on Deuteromics™: - Metabolic Solutions. (n.d.).
  • Overview of TCA Cycle: Metabolic pathway, Functions and Steps - Creative Proteomics. (n.d.).

Sources

Pentanoic-4,4-D2 acid in pharmacokinetic studies of valproic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pentanoic-4,4-D2 Acid (VPA-γ-D4) in Pharmacokinetic & Mechanistic Studies of Valproic Acid

Executive Summary

This guide details the application of 2-(Propyl-2,2-d2)this compound (commonly referred to as VPA-d4 or this compound in catalog nomenclature) in pharmacokinetic (PK) and toxicological workflows.

Valproic Acid (VPA) is a widely used antiepileptic drug associated with idiosyncratic hepatotoxicity, primarily linked to its terminal olefin metabolite, 2-propyl-4-pentenoic acid (4-ene-VPA) . The strategic placement of deuterium atoms at the


-carbon positions (C4 of the pentanoic backbone and C2' of the propyl side chain) serves two critical functions:
  • Bioanalytical Internal Standard: Provides an interference-free mass shift (+4 Da) for accurate LC-MS/MS quantification.[1]

  • Mechanistic Probe (Kinetic Isotope Effect): Deuterium substitution at the site of metabolic desaturation significantly slows the formation of the toxic 4-ene metabolite, allowing researchers to isolate and quantify the contribution of this specific pathway to VPA-induced liver injury.[1]

Chemical Identity & Structural Logic

To effectively use this reagent, one must understand its symmetry.[1] VPA is chemically 2-propylpentanoic acid.[1] Due to the molecule's symmetry, the C4 position on the pentanoic chain and the C2' position on the propyl chain are equivalent


-positions  relative to the carboxyl group.[1]
  • Target Analyte: Valproic Acid (VPA)[1][2][3][4][5][6][7]

  • Reagent: 2-(Propyl-2,2-d2)this compound[8][9][10]

  • Abbreviation: VPA-d4

  • Molecular Weight: 148.24 g/mol (vs. 144.21 g/mol for native VPA)[1]

  • Labeling Site:

    
    -carbons (C4 and C2').
    

Why this specific label? The formation of the toxic metabolite 4-ene-VPA involves the abstraction of a hydrogen atom from the


-carbon (C4) and the 

-carbon (C5) to form a terminal double bond. Replacing C4-H with C4-D introduces a primary Kinetic Isotope Effect (KIE) .[1] Since the C-D bond is stronger than the C-H bond, the reaction rate (

) decreases significantly if C-H bond breakage is the rate-limiting step.[1]

Application I: Bioanalytical Quantification (LC-MS/MS)

Use VPA-d4 as a stable isotope internal standard (SIL-IS) for the quantification of VPA in plasma/serum.[1] It compensates for matrix effects and ionization variability better than structural analogs (e.g., octanoic acid).[1]

Protocol: High-Throughput Plasma Extraction

Reagents:

  • IS Stock Solution: 1 mg/mL VPA-d4 in Methanol.[1]

  • Working IS Solution: 10 µg/mL VPA-d4 in Acetonitrile (ACN).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow:

  • Sample Aliquot: Transfer 50 µL of patient plasma into a 96-well plate.

  • Protein Precipitation: Add 150 µL of Working IS Solution (ACN containing VPA-d4).

    • Rationale: ACN precipitates proteins while simultaneously introducing the internal standard, ensuring the IS undergoes the same extraction efficiency as the analyte.[1]

  • Vortex & Centrifuge: Vortex for 2 min at 1200 rpm. Centrifuge at 4000 x g for 10 min at 4°C.

  • Dilution: Transfer 50 µL of the supernatant to a clean plate and dilute with 100 µL of Mobile Phase A (Water).

    • Rationale: Diluting with water prevents peak distortion (solvent effects) when injecting high-organic supernatants onto a reverse-phase column.[1]

  • Injection: Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Parameters (Negative Ion Mode):

  • Ionization: ESI Negative (VPA ionizes readily as [M-H]-).[1]

  • MRM Transitions:

    • Analyte (VPA):

      
       143.1 
      
      
      
      143.1 (Pseudo-MRM) or 143.1
      
      
      97.0 (Carboxylate fragment).[1]
    • IS (VPA-d4):

      
       147.1 
      
      
      
      147.1 or 147.1
      
      
      101.0.
    • Note: VPA fragments poorly. Many protocols use "Pseudo-MRM" (monitoring parent-to-parent) or decarboxylated fragments.[1] Ensure the collision energy is optimized to prevent complete fragmentation if using Pseudo-MRM.[1]

Application II: Mechanistic Toxicology (Metabolic Profiling)

This protocol assesses the formation of the hepatotoxic 4-ene-VPA metabolite using VPA-d4 to confirm the pathway via the Deuterium Isotope Effect.

Protocol: In Vitro Microsomal Incubation

Objective: Compare the rate of 4-ene-VPA formation from VPA vs. VPA-d4.

Materials:

  • Human Liver Microsomes (HLM) or recombinant CYP2C9/CYP2A6.[1]

  • NADPH Regenerating System.[1]

  • Substrates: VPA (Native) and VPA-d4.[1]

Step-by-Step Workflow:

  • Pre-incubation: Prepare reaction mixture in phosphate buffer (pH 7.4):

    • Microsomal protein (0.5 mg/mL).[1]

    • Substrate (100 µM of either VPA or VPA-d4).[1]

    • Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Time Course: Sample at 0, 15, 30, and 60 minutes.

  • Termination: Quench aliquots with ice-cold Acetonitrile containing a different IS (e.g., Benzoic acid or VPA-d6 if available) to stop metabolism.

  • Analysis: Quantify the metabolite 4-ene-VPA .

    • Native Substrate: Monitor 4-ene-VPA (

      
       141.1).[1]
      
    • Deuterated Substrate: Monitor 4-ene-VPA-d3 (

      
       144.[1]1) or d4 depending on retention of deuterium.[1]
      
    • Note on Mass Shift: Formation of the double bond at C4-C5 requires removing one H/D from C4 and one H from C5.[1] If the substrate is VPA-d4 (deuterium at C4), the resulting olefin will retain one deuterium at C4 (if only one is removed) or zero if the mechanism is complex.[1] Typically, 4-ene formation from VPA-d4 results in 4-ene-VPA-d2 or d3 depending on the specific hydrogens abstracted. Crucially, the rate of formation will be suppressed.[1]

Data Interpretation: Calculate the Kinetic Isotope Effect (KIE):



  • KIE

    
     1:  The C-H bond cleavage at the 
    
    
    
    -position is not rate-limiting (metabolism likely limited by binding or product release).[1]
  • KIE > 2: Significant primary isotope effect.[1] Confirms that C4-desaturation is the rate-limiting step and mediated by specific CYPs (e.g., CYP2C9).[1] This confirms the "Terminal Olefin" pathway.[1]

Visualizations

Figure 1: Metabolic Blockade via Deuteration

This diagram illustrates how VPA-d4 blocks the toxic pathway (4-ene formation) while allowing the therapeutic pathway (Glucuronidation) to proceed, highlighting the utility of the reagent in mechanistic studies.[1]

VPA_Metabolism VPA Valproic Acid (VPA) (or VPA-d4) Glucuronide VPA-Glucuronide (Therapeutic/Elimination) VPA->Glucuronide UGT Enzymes (No Isotope Effect) FourEne 4-ene-VPA (Hepatotoxic Metabolite) VPA->FourEne CYP450 Desaturation (CYP2C9/2A6) BetaOx 3-OH-VPA / 3-keto-VPA (Mitochondrial Beta-Oxidation) VPA->BetaOx Mitochondrial Beta-Oxidation KIE_Block Deuterium at C4 (VPA-d4) causes Kinetic Isotope Effect (Slows this pathway significantly) KIE_Block->FourEne

Caption: Figure 1. Metabolic divergence of Valproic Acid. Deuterium substitution at the


-position (VPA-d4) specifically inhibits the formation of the toxic 4-ene-VPA metabolite via the Kinetic Isotope Effect, while leaving glucuronidation largely unaffected.
Figure 2: Bioanalytical Workflow (LC-MS/MS)

Bioanalysis_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Plasma Sample (50 µL) IS_Add Add IS (VPA-d4) in Acetonitrile (150 µL) Sample->IS_Add Mix Vortex & Centrifuge (Precipitate Proteins) IS_Add->Mix Supernatant Collect Supernatant Mix->Supernatant Dilute Dilute 1:2 with Water (Match Mobile Phase) Supernatant->Dilute Inject Inject 5 µL Dilute->Inject Column C18 Column Separation (Reverse Phase) Inject->Column MS Mass Spec (ESI-) MRM Mode Column->MS Data Quantification Ratio: Area(VPA) / Area(VPA-d4) MS->Data

Caption: Figure 2. Optimized bioanalytical workflow using VPA-d4 as an Internal Standard for high-throughput plasma quantification.

Data Summary Table

ParameterNative Valproic AcidVPA-d4 (Pentanoic-4,4-d2)Impact of Deuterium
Molecular Weight 144.21148.24+4.03 Da Shift (Mass separation)
Retention Time ~2.5 min~2.48 minSlight shift (D is less lipophilic than H), negligible in UPLC.
4-ene Formation Rate High (Reference)LowPrimary KIE (Proves mechanism of toxicity).
Glucuronidation Rate HighHighSecondary/Null KIE (Metabolic switching may occur).[1]
Main Application Therapeutic DrugInternal Standard / Mechanistic ProbePrecision quantification & Pathway elucidation.[1]

References

  • Baillie, T. A. (1988).[1] Metabolic activation of valproic acid and drug-mediated hepatotoxicity.[1] Role of the terminal olefin, 2-n-propyl-4-pentenoic acid. Chemical Research in Toxicology.[1] [1]

  • Rettenmeier, A. W., et al. (1987).[1] Studies on the metabolic fate of valproic acid in the rat using stable isotope techniques.[1][7] Xenobiotica.[1]

  • Kassahun, K., et al. (1991).[1] Metabolic activation of the anticonvulsant valproic acid by cytochrome P-450 mediated desaturation.[1] Drug Metabolism and Disposition.[1][7]

  • CDN Isotopes. Product Specification: 2-(Propyl-2,2-d2)this compound.[1][8][9][11][1]

  • Mutlib, A. E., et al. (2000).[1] Application of stable isotope-labeled compounds in metabolism and pharmacokinetic studies.[1] Chemical Research in Toxicology.[1] [1]

Sources

Application Note: Robust Quantification of Short-Chain Fatty Acids in Biological Matrices Using Pentanoic-4,4-D2 Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Short-Chain Fatty Acids

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are volatile fatty acids with fewer than six carbon atoms. They are the principal metabolic products of anaerobic fermentation of dietary fibers by the gut microbiota.[1] Emerging evidence has illuminated the integral role of SCFAs in maintaining gut homeostasis and influencing systemic health. These molecules act as a crucial energy source for colonocytes, and also function as signaling molecules that modulate various physiological processes, including immune responses, glucose homeostasis, and appetite regulation.[2][3] Consequently, the accurate and precise quantification of SCFAs in various biological samples is of paramount importance for researchers in fields ranging from gut microbiome research and nutrition to drug development and clinical diagnostics.

The inherent volatility and hydrophilicity of SCFAs, coupled with their presence in complex biological matrices, present significant analytical challenges.[4] Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), has become the gold standard for SCFA analysis due to its high sensitivity and selectivity. A critical component of a robust quantitative mass spectrometry workflow is the use of an appropriate internal standard to correct for variability in sample preparation and instrument response. This application note provides a detailed protocol for the quantification of SCFAs in biological samples using a stable isotope-labeled internal standard, Pentanoic-4,4-D2 acid.

The Principle of Stable Isotope Dilution and the Utility of this compound

Stable isotope dilution (SID) is a powerful analytical technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte(s) of interest to the sample at the earliest stage of preparation.[5][6] This "internal standard" is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C). Because the internal standard and the analyte behave identically during extraction, derivatization, and chromatographic separation, any sample loss or variation will affect both equally.[6][7] The ratio of the signal intensity of the endogenous analyte to that of the internal standard in the mass spectrometer is then used for quantification, providing a highly accurate and precise measurement that is independent of sample recovery.[5]

While the ideal scenario is to use a labeled analog for each SCFA being measured, practical and economic considerations often lead to the use of a single, structurally similar internal standard for the entire panel of analytes. This compound is an excellent choice for this purpose. As a five-carbon fatty acid, it is structurally representative of the mid-range of commonly analyzed SCFAs. Its deuterium labeling provides a distinct mass shift without significantly altering its chemical properties, ensuring it co-elutes closely with other SCFAs and behaves similarly during sample processing.

Analytical Workflow Overview

The overall workflow for the quantification of SCFAs using this compound is depicted below. This process involves sample homogenization, protein precipitation and SCFA extraction, derivatization to enhance volatility and chromatographic performance (for GC-MS) or ionization efficiency (for LC-MS), and subsequent analysis by mass spectrometry.

SCFA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Feces, Plasma) Homogenization Homogenization & Spiking with this compound Sample->Homogenization Add Internal Standard Extraction Protein Precipitation & SCFA Extraction Homogenization->Extraction Derivatization Derivatization (e.g., with 3-NPH or MTBSTFA) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data Data Processing (Peak Integration) Analysis->Data Quantification Quantification (Ratio of Analyte to IS) Data->Quantification

Sources

Troubleshooting & Optimization

troubleshooting poor signal with Pentanoic-4,4-D2 acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pentanoic-4,4-D2 acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome analytical challenges. This guide is structured as a series of frequently asked questions that directly address specific issues you may encounter during your mass spectrometry and NMR experiments.

Part 1: Mass Spectrometry (MS) Troubleshooting

Mass spectrometry is a primary tool for quantifying isotopically labeled compounds like this compound. However, its sensitivity and the stability of the deuterium labels can be influenced by numerous factors.

FAQ 1: I am not seeing the expected molecular ion for this compound, or the signal is very weak. What are the common causes?

A weak or absent molecular ion is one of the most common issues in LC-MS analysis.[1] For a small carboxylic acid like pentanoic acid, the cause often lies in the interplay between sample preparation, mobile phase composition, and ion source settings. The goal is to ensure the molecule is charged and efficiently transferred into the gas phase.

Causality and Troubleshooting Steps:

  • Sub-optimal Ionization: Pentanoic acid, being a carboxylic acid, is most effectively ionized in negative electrospray ionization (ESI) mode to form the deprotonated molecule, [M-H]⁻. While positive mode can work, it is generally less efficient for this class of compounds.[2]

    • Expertise & Experience: Ionization efficiency is paramount. The choice of ionization technique and its parameters can drastically affect signal intensity.[1] For ESI, the sprayer voltage, gas flows, and temperatures must be optimized. A non-optimized parameter can lead to poor desolvation or an unstable spray, directly impacting signal.[3]

  • Inappropriate Mobile Phase: The pH of the mobile phase is critical for keeping your analyte in its ionized form. For negative mode ESI, the pH should ideally be about two units above the pKa of the analyte to ensure it is deprotonated.

    • Trustworthiness: While it may seem counterintuitive, adding a very small amount of a weak acid like acetic acid can sometimes improve the signal in negative mode for certain carboxylic acids, a phenomenon attributed to gas-phase chemistry.[4] However, a more common and reliable approach for promoting negative ion formation is to use a basic modifier like ammonium acetate or a very low concentration of ammonium hydroxide. Avoid strong acids like formic acid or TFA in your mobile phase when running in negative mode, as they will suppress the deprotonation of your analyte.[4][5]

  • Sample Concentration: The sample concentration must be within the optimal range for the instrument. If too dilute, the signal will be weak. If too concentrated, you can saturate the detector or cause ion suppression.[1]

  • Instrument State: Always ensure your mass spectrometer is properly tuned and calibrated.[3] A dirty ion source or incorrect calibration files will universally affect performance.

This protocol provides a systematic approach to optimizing key ESI parameters.

  • Prepare a Standard Solution: Create a 1 µg/mL solution of this compound in a typical mobile phase (e.g., 50:50 acetonitrile:water).

  • Infuse Directly: Use a syringe pump to infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. This decouples optimization from chromatographic effects.

  • Select Negative Ion Mode: Set the instrument to scan in negative ESI mode.

  • Optimize Parameters: Adjust the following parameters one at a time, monitoring the signal intensity of the [M-H]⁻ ion (m/z 103.08).

ParameterTypical Starting ValueOptimization GoalRationale
Capillary Voltage-3.0 kVFind a stable, strong signal. Avoid going too high to prevent corona discharge.[3][4]Provides the potential to generate the electrospray.
Cone/Orifice Voltage-20 VAdjust in 5 V increments. Find the voltage that maximizes the parent ion and minimizes fragmentation.[3]Extracts ions from the atmospheric pressure region and can induce fragmentation if too high.
Nebulizing Gas Flow1-2 L/minOptimize for a stable spray.Assists in droplet formation.
Drying Gas Flow8-10 L/minIncrease to improve desolvation without losing signal.Aids in solvent evaporation from droplets.
Drying Gas Temperature300-350 °COptimize for efficient desolvation. Too high a temperature can cause thermal degradation.Evaporates solvent to release gas-phase ions.
FAQ 2: I see a signal, but it's at the wrong m/z. Could this be due to deuterium loss?

Yes, observing signals at m/z values corresponding to the loss of one or more deuterium atoms is a distinct possibility. This is due to a process called Hydrogen-Deuterium (H/D) exchange, where deuterium atoms on a molecule are replaced by hydrogen atoms from the surrounding environment.[6]

Causality and Troubleshooting Steps:

  • Exchangeable Protons: The most labile proton on this compound is the carboxylic acid proton (-COOH). This proton will rapidly exchange with any protic solvent (like water or methanol) or even atmospheric moisture.[6] If your mobile phase contains water (H₂O), you will likely see the [M-H]⁻ ion at m/z 103.08, representing the loss of the acidic proton, not a deuterium from the carbon backbone.

  • In-Source Back-Exchange: The deuterium atoms on the C-4 position are not "exchangeable" in the classical sense but can undergo "back-exchange" under certain conditions, particularly within the high-energy environment of the mass spectrometer's ion source.[7] This is more common with certain ionization techniques or if the instrument source is contaminated.

Caption: Troubleshooting logic for identifying the cause of deuterium loss.

FAQ 3: My signal is inconsistent or disappears when analyzing biological samples. What is causing this ion suppression?

This is a classic symptom of "matrix effects," where co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of your analyte.[5] These interferences can compete with your analyte for charge in the ESI droplet, leading to a suppressed signal.

Causality and Troubleshooting Steps:

  • Confirm Ion Suppression: A post-column infusion experiment is the definitive way to identify where in your chromatogram suppression is occurring.[5]

  • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering compounds before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[8] For an acidic compound like pentanoic acid, an anion exchange or mixed-mode sorbent can be used.

    • Liquid-Liquid Extraction (LLE): Can be used to isolate the analyte from the matrix.[5]

    • Protein Precipitation: A simple but less selective method.[5]

  • Condition the Cartridge: Use a C18 SPE cartridge. Condition with 1 mL of methanol, followed by 1 mL of water.

  • Load the Sample: Load your pre-treated sample (e.g., plasma with precipitated proteins) onto the cartridge.[8]

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.[8]

  • Elute: Elute the this compound with 1 mL of methanol or acetonitrile.[8]

  • Evaporate and Reconstitute: Dry the eluate under nitrogen and reconstitute in your mobile phase.

Part 2: NMR Spectroscopy Troubleshooting

NMR provides structural confirmation but can present its own set of challenges, especially when dealing with deuterated compounds and exchangeable protons.

FAQ 4: In my ¹H NMR, the integration of the peak for the carboxylic acid proton is low or absent. Why?

The proton of a carboxylic acid group is highly acidic and readily exchanges with deuterium atoms from deuterated solvents (like CDCl₃, Methanol-d₄) or trace amounts of D₂O.[9][10] This exchange is often so rapid on the NMR timescale that the peak broadens significantly or disappears entirely into the baseline.

Causality and Troubleshooting Steps:

  • Solvent Exchange: The primary cause is exchange with the deuterium in the NMR solvent or with residual water (which becomes HOD in a deuterated solvent).[11]

  • Confirmation with D₂O: The standard method to confirm the identity of an exchangeable proton peak is to perform a "D₂O shake."[9]

  • Acquire a Standard ¹H NMR Spectrum: Dissolve your sample in a deuterated solvent (e.g., CDCl₃) and acquire a standard proton NMR spectrum. Identify the potential -COOH peak.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake Vigorously: Cap the tube and shake it vigorously for about 30 seconds to facilitate the exchange.

  • Re-acquire the Spectrum: Run the ¹H NMR experiment again. If the peak you identified was from the carboxylic acid proton, its intensity will be significantly reduced or it will have disappeared completely.[11] The proton has been replaced by a deuterium, which is not detected in ¹H NMR.[9]

FAQ 5: My baseline is noisy and contains impurity peaks. How can I improve my NMR data quality?

A clean spectrum is essential for accurate structural elucidation and quantification. Contaminant peaks can arise from various sources, including solvents used in synthesis or purification, grease, and the NMR solvent itself.[12]

Causality and Troubleshooting Steps:

  • High-Purity Solvents: Always use high-purity, deuterated solvents specifically designed for NMR.[13]

  • Proper Sample Handling: Ensure your sample is dry and free of residual solvents from previous steps. Ethyl acetate, for example, is notoriously difficult to remove completely.[11] Use clean glassware and avoid using grease on any joints if possible.

  • Identify Contaminants: There are well-established tables of common NMR solvent impurities that can be used to identify contaminant peaks.[12]

ContaminantTypical ¹H Chemical Shift (in CDCl₃)Likely Source
Water (H₂O/HOD)~1.56 ppmAtmosphere, wet solvent/sample
Acetone2.17 ppmCleaning glassware
Ethyl Acetate2.05, 4.12, 1.26 ppmPurification solvent
Dichloromethane5.30 ppmExtraction/purification solvent
Silicone Grease~0.07 ppmGreased glassware joints
Source: Adapted from literature values.[12]

graph NMR_Prep {
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

A[label="Dry Sample Under High Vacuum"]; B[label="Use High-Purity Deuterated Solvent"]; C [label="Dissolve Sample in Clean Vial"]; D [label="Filter Solution into NMR Tube"]; E [label="Acquire Spectrum"];

A -> C; B -> C; C -> D; D -> E; }

Caption: A validated workflow for preparing high-quality NMR samples.

References

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • University of Potsdam. (n.d.). Hydrogen (Proton, Deuterium and Tritium) NMR. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Clark, J. (2014, August 21). The Use of Deuterium in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • Konermann, L., Pan, J., & Liu, Y. H. (2011). Hydrogen/deuterium exchange mass spectrometry for studying protein structure and dynamics. Chemical Society reviews, 40(3), 1224–1234. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Agilent. (n.d.). What are the common contaminants in my GCMS. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Hydrogen-deuterium exchange. In Wikipedia. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5917-5923. [Link]

Sources

Technical Support Center: Minimizing Ion Suppression with Pentanoic-4,4-D2 Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Pentanoic-4,4-D2 Acid (Valeric Acid-D2) Internal Standard Response in Biological Matrices.[1]

Executive Summary

You are likely experiencing signal instability or poor recovery when using This compound as an internal standard (IS) for Short Chain Fatty Acid (SCFA) quantification.[1]

Because Pentanoic acid is a small, polar molecule (


), it naturally elutes early in Reversed-Phase Liquid Chromatography (RPLC), often co-eluting with salts, phospholipids, and proteins in the "void volume." This results in Ion Suppression —where matrix components compete for charge in the electrospray ionization (ESI) source, effectively "blinding" the detector to your analyte and IS.

This guide provides the diagnostic protocols to confirm suppression and the chemical workflows to eliminate it.

Module 1: Diagnostic Framework

How do I know if it's Ion Suppression?

Before changing your extraction method, you must visualize the suppression zone using the Post-Column Infusion (PCI) method. This is the industry "Gold Standard" for matrix effect assessment (Matuszewski et al., 2003).

Protocol: Post-Column Infusion Setup

Objective: Map the ionization efficiency of this compound across the entire chromatographic run.

  • Setup:

    • Prepare a neat solution of this compound (e.g., 1 µg/mL in mobile phase).

    • Load this into a syringe pump connected to a T-junction placed after the LC column but before the MS source.

  • Execution:

    • Set the syringe pump to infuse at a low flow rate (e.g., 5-10 µL/min) to generate a steady background signal (baseline) for the specific MRM transition of the D2-IS.

    • Inject a Blank Matrix Extract (e.g., extracted plasma or feces without IS) via the LC autosampler.

  • Analysis:

    • Monitor the baseline of the D2-IS.

    • Interpretation: A dip in the baseline indicates Ion Suppression . A spike indicates Ion Enhancement .[1]

    • Pass Criteria: Your analyte peak must elute in a region where the PCI baseline is flat and stable. If the Pentanoic-4,4-D2 peak aligns with a "dip," you have a suppression failure.

Module 2: Remediation Workflows

If Module 1 confirms suppression, use the following workflows to resolve it.

Workflow A: Chemical Derivatization (Recommended)

Why: Native SCFAs like Pentanoic acid ionize poorly in ESI.[1] Derivatization with 3-Nitrophenylhydrazine (3-NPH) adds a hydrophobic ring, shifting retention time (RT) away from the suppression zone and increasing ionization efficiency by 10-100x (Han et al., 2015).

Step-by-Step 3-NPH Protocol
ReagentConcentrationRole
3-NPH 200 mM in 50% MeOHDerivatizing Agent (Chromophore/Ionophore)
EDC 120 mM in 50% MeOHCoupling Agent (Activates Carboxyl Group)
Pyridine 6% in 50% MeOHCatalyst/Base

Procedure:

  • Mix: Combine 40 µL Sample + 20 µL 3-NPH + 20 µL EDC + 20 µL Pyridine.

  • Incubate: 30 minutes at 40°C (or 2 hours at RT).

  • Quench: Add 400 µL of 10% Formic Acid (aqueous) to stop the reaction.

  • Inject: 1-5 µL into LC-MS/MS.

Result: Pentanoic-4,4-D2 is converted to Pentanoic-4,4-D2-3-NPH . This derivative elutes much later (e.g., 6-8 mins vs. 1-2 mins), completely bypassing the early-eluting salts and phospholipids that cause suppression.

Workflow B: Chromatographic Optimization (Alternative)

Why: If you cannot derivatize, you must force the separation of the D2-IS from the matrix using column chemistry.

Critical Warning: The Deuterium Isotope Effect Deuterium (


) is slightly more lipophilic than Hydrogen (

).[1] In high-resolution RPLC, Pentanoic-4,4-D2 may elute slightly earlier than native Pentanoic acid.
  • Risk:[1] If the suppression window is sharp, the D2-IS might elute inside the suppression zone while the analyte elutes outside (or vice versa), rendering the IS useless for normalization.

  • Fix: Use a column with high aqueous stability and polar retention.[1]

Recommended Column Chemistry:

  • C18 with Polar Embedding: (e.g., Waters T3 or Phenomenex Kinetex XB-C18). These resist "dewetting" in 100% aqueous mobile phases, allowing you to start gradients at 0-1% organic to retain Pentanoic acid longer.

  • Mobile Phase Modifier: Add Ammonium Fluoride (0.5 mM) instead of Formic Acid. Fluoride enhances ionization for negative mode SCFAs (Esaka et al., 2025).[1]

Module 3: Troubleshooting Logic

The following diagram illustrates the decision process for resolving sensitivity issues with Pentanoic-4,4-D2.

MatrixEffectLogic Start Issue: Low/Unstable Signal for Pentanoic-4,4-D2 PCI Perform Post-Column Infusion (PCI) Start->PCI Result Does IS peak overlap with baseline dip? PCI->Result NoSuppression Issue is NOT Matrix Effect Check Solubility/Adsorption Result->NoSuppression No Suppression Confirmed Ion Suppression Result->Suppression Yes Decision Can you Derivatize? Suppression->Decision DerivPath Apply 3-NPH Protocol (Shift RT + Enhance Ionization) Decision->DerivPath Yes (Recommended) ChromPath Optimize Chromatography (Mixed Mode / Polar C18) Decision->ChromPath No (Restricted) Validation Re-run PCI Verify Signal Stability DerivPath->Validation ChromPath->Validation

Caption: Decision tree for diagnosing and remediating ion suppression in SCFA analysis.

Frequently Asked Questions (FAQs)

Q1: Why use Pentanoic-4,4-D2 instead of D9 (fully deuterated)? A: Cost and "Cross-Talk." Fully deuterated standards (D9) are expensive.[1] However, D2 (labeled at the gamma carbon) is sufficient provided the deuterium doesn't exchange. The 4,4 position is chemically stable. Caution: Ensure your MS/MS transition for the D2 standard does not overlap with the M+2 isotope of the native analyte (which is naturally occurring, though low abundance for this small molecule).

Q2: My IS recovery is consistent, but my analyte quantification is failing. Why? A: This is likely the Deuterium Isotope Effect mentioned in Module 2. If your chromatography is too efficient, the D2-IS separates from the native analyte. If a matrix suppression zone exists exactly between them, the IS won't "experience" the same suppression as the analyte.

  • Fix: Broaden your peaks slightly or switch to Co-Eluting Derivatization (3-NPH reduces the relative difference in lipophilicity between D and H forms).[1]

Q3: Can I use protein precipitation (PPT) alone? A: For Pentanoic acid, PPT (methanol/acetonitrile crash) is often insufficient because it leaves behind phospholipids that elute exactly where SCFAs do.[1] We strongly recommend Liquid-Liquid Extraction (LLE) using Ethyl Acetate or MTBE if derivatization is not possible, as this removes water-soluble salts and proteins more effectively than PPT.[1]

References

  • FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry.[1][2] U.S. Food and Drug Administration.[1] Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link[1]

  • Han, J., et al. (2015).[1][3] 3-Nitrophenylhydrazine-based chemical isotope labeling for LC-MS analysis of short-chain fatty acids. Analytica Chimica Acta. (Demonstrates the 3-NPH protocol for SCFAs). Link

  • Esaka, Y., et al. (2025).[1][4] Simple and sensitive LC-MS analysis of short chain fatty acids... A derivatization-free approach.[1][4][5] Journal of Chromatography A. (Discusses Ammonium Fluoride modifiers). Link

Sources

Technical Support Center: Resolving Matrix Effects with Pentanoic-4,4-D2 Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of Pentanoic-4,4-D2 acid as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the robust and accurate quantification of target analytes in complex biological matrices.

Introduction to Matrix Effects and the Role of this compound

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix effect" is a well-documented phenomenon that can significantly compromise the accuracy and reproducibility of quantitative results.[1][2] It arises from co-eluting endogenous or exogenous components in the sample matrix that interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.[2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can lead to erroneous quantification.[2]

The most reliable strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[1] this compound, a deuterated analog of valeric acid, is an ideal internal standard for the quantification of valeric acid and other short-chain fatty acids (SCFAs). Due to its identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of matrix effects, allowing for accurate correction of signal variability.[3][4]

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered when using this compound as an internal standard.

1. Why am I observing poor reproducibility in my quality control (QC) samples?

Poor reproducibility in QC samples when using a SIL-IS like this compound can stem from several sources beyond matrix effects. Inconsistent sample preparation is a primary culprit. Ensure that the internal standard is added at the very beginning of the sample preparation process to account for any variability in extraction efficiency. Also, verify the accuracy and precision of your pipetting, especially for the addition of the internal standard.

2. My analyte signal is suppressed, but the this compound signal is not. What could be the cause?

While SIL-IS are designed to mimic the analyte's behavior, slight differences in chromatographic retention times can lead to differential matrix effects. If a highly suppressive matrix component elutes precisely with your analyte but not with the internal standard, you may observe this discrepancy. Consider optimizing your chromatography to improve the separation of the analyte and internal standard from interfering matrix components. This could involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry.

3. What is the optimal concentration of this compound to use?

The optimal concentration of your internal standard should be high enough to produce a stable and reproducible signal, but not so high that it saturates the detector or introduces its own matrix effects. A good starting point is to use a concentration that yields a signal intensity in the mid-range of your calibration curve. It is recommended to test a few different concentrations during method development to find the optimal level for your specific application and instrument.

4. Can I use this compound for the quantification of other short-chain fatty acids besides valeric acid?

While this compound is the ideal internal standard for valeric acid, its utility for other SCFAs depends on their structural similarity and chromatographic co-elution. For closely related SCFAs, it may provide adequate correction. However, for SCFAs with different chain lengths or branching, a dedicated SIL-IS is always recommended for the most accurate results.

5. How should I prepare my stock solution of this compound?

This compound should be dissolved in a high-purity organic solvent in which it is freely soluble, such as methanol or acetonitrile. Prepare a concentrated stock solution and then perform serial dilutions to create your working solutions. Store stock solutions in tightly sealed vials at -20°C or below to minimize evaporation and degradation.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the analysis of short-chain fatty acids using this compound as an internal standard.

Problem Potential Cause Troubleshooting Steps
High Variability in IS Signal Inconsistent sample preparation; Pipetting errors; IS degradation.- Ensure IS is added to all samples, standards, and QCs at the same step. - Verify pipette calibration and technique. - Prepare fresh IS working solutions. - Check for proper vortexing/mixing after IS addition.
Poor Peak Shape (Tailing or Fronting) Column overload; Secondary interactions with the column; Inappropriate mobile phase pH.- Dilute the sample. - Optimize mobile phase pH to ensure the carboxylic acid is in a single ionic state. - Try a different column with a more inert stationary phase.
Significant Ion Suppression Co-eluting matrix components (e.g., phospholipids); High salt concentration in the sample.- Improve sample cleanup (e.g., use solid-phase extraction instead of protein precipitation). - Optimize chromatographic separation to resolve the analyte and IS from interfering peaks. - Dilute the sample.
Low Analyte/IS Recovery Inefficient extraction; Analyte/IS adsorption to labware.- Optimize the extraction solvent and pH. - Use silanized glassware or low-binding microcentrifuge tubes. - Ensure complete evaporation and reconstitution of the sample.
Calibration Curve Non-linearity Detector saturation; Inappropriate weighting model; Cross-contamination.- Extend the calibration range to lower concentrations. - Use a weighted linear regression model (e.g., 1/x or 1/x²). - Check for carryover by injecting a blank after the highest calibrator.

Experimental Protocols

The following are representative protocols for the quantification of valeric acid in human plasma using this compound as an internal standard.

Protocol 1: Protein Precipitation (PPT)

This is a rapid and simple sample preparation method suitable for high-throughput analysis.

Materials:

  • Human plasma

  • This compound internal standard working solution (e.g., 1 µg/mL in methanol)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Centrifuge capable of 4°C and >10,000 x g

  • 96-well deep-well plate or microcentrifuge tubes

Procedure:

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the this compound working solution.

  • Vortex for 10 seconds.

  • Add 200 µL of cold ACN with 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean tube or well.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT, which can help to reduce matrix effects.

Materials:

  • Human plasma

  • This compound internal standard working solution (e.g., 1 µg/mL in methanol)

  • Methyl tert-butyl ether (MTBE)

  • Formic acid

  • Centrifuge capable of 4°C and >3,000 x g

Procedure:

  • To 100 µL of plasma in a glass tube, add 10 µL of the this compound working solution.

  • Add 10 µL of 10% formic acid to acidify the sample.

  • Vortex for 10 seconds.

  • Add 500 µL of MTBE.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes at 4°C.

  • Transfer the upper organic layer (approximately 450 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Data Presentation

The following table provides representative performance data for a validated LC-MS/MS method for the quantification of valeric acid using this compound as an internal standard.

Parameter Result
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% bias) ± 15%
Recovery 85 - 105%
Matrix Effect 90 - 110%

Visualizations

Workflow for Sample Analysis using this compound

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Aliquot Plasma Sample B 2. Add this compound (IS) A->B C 3. Protein Precipitation / LLE B->C D 4. Centrifuge C->D E 5. Evaporate Supernatant D->E F 6. Reconstitute E->F G 7. Inject Sample F->G H 8. Chromatographic Separation G->H I 9. Mass Spectrometric Detection H->I J 10. Integrate Analyte & IS Peaks I->J K 11. Calculate Analyte/IS Ratio J->K L 12. Quantify using Calibration Curve K->L

Caption: General workflow for sample analysis.

Troubleshooting Logic for Ion Suppression

G Start Ion Suppression Observed? Check_Chrom Review Chromatography: Co-elution with IS? Start->Check_Chrom Optimize_LC Optimize LC Method: - Gradient - Mobile Phase - Column Check_Chrom->Optimize_LC No Improve_Cleanup Improve Sample Cleanup: - SPE vs. PPT - LLE optimization Check_Chrom->Improve_Cleanup Yes Resolved Issue Resolved Optimize_LC->Resolved Not_Resolved Issue Persists Optimize_LC->Not_Resolved Dilute Dilute Sample Improve_Cleanup->Dilute Improve_Cleanup->Not_Resolved Dilute->Resolved Dilute->Not_Resolved

Sources

Technical Support Center: Troubleshooting Guide for Deuterated Standards in Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Common Pitfalls in Isotope-Based Quantification

Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the success of a metabolomics study hinges on the correct use of internal standards. Deuterated standards are powerful tools, but they come with their own set of nuances. This guide is structured to address the most common issues researchers face, moving from the integrity of the standard itself to challenges in sample preparation and data acquisition. My goal is to not only provide solutions but to explain the underlying science, empowering you to make informed decisions in your own research.

Section 1: Issues with Standard Integrity & Purity

This section focuses on problems that can exist with the deuterated standard before it's even added to your sample. Ensuring the quality of your standard is the first and most critical step for accurate quantification.

Q1: My quantitative results are inconsistent. Could the purity of my deuterated standard be the problem?

A: Absolutely. Inconsistent results can often be traced back to the purity and stability of the deuterated internal standard (IS).[1] It's crucial to consider two types of purity:

  • Chemical Purity: This refers to the absence of other, non-related chemical compounds. Contaminants can interfere with your analysis, adding noise or being misidentified as other metabolites.

  • Isotopic Purity (or Isotopic Enrichment): This is the percentage of molecules that are fully deuterated at the desired positions.[1] Low isotopic purity means your standard contains a higher-than-expected amount of partially deuterated or even unlabeled (light) analyte, which can lead to false-positive identifications and flawed quantification.[2]

From the Field: A common pitfall is to trust the purity stated on the vial without verification, especially for older standards. Always verify the Certificate of Analysis (CoA) for isotopic purity and labeling positions. For regulated work, a CoA is non-negotiable.[3] It is best practice to select deuterated compounds with at least 98% isotopic enrichment to minimize background interference and ensure clear mass separation.[4]

Q2: What is the difference between isotopic enrichment and species abundance, and why does it matter?

A: This is a subtle but critical distinction.

  • Isotopic Enrichment refers to the probability of finding a deuterium atom at a single specific labeled position.[5] For example, a starting material with 99.5% isotopic enrichment means there's a 99.5% chance of a deuterium being at a given labeled site and a 0.5% chance of a hydrogen being there instead.[5]

  • Species Abundance refers to the percentage of the entire population of molecules that have a specific, complete isotopic composition.[5]

A starting material with 99.5% isotopic enrichment will not yield a final product where 99.5% of the molecules are the fully deuterated version.[5] The probability of having unlabeled positions multiplies with each intended deuteration site. High-resolution mass spectrometry can be used to confirm the distribution of different isotopologues (e.g., d6, d5, d4 species).[5]

Term Definition Example
Isotopic Enrichment Percentage of deuterium at a specific, labeled position within a molecule.[5]A starting material has 99.5% D enrichment.
Species Abundance Percentage of the total population of molecules that have a specific, complete isotopic composition.[5]The final product contains 97% d6-compound, 2.9% d5-compound, etc.

Q3: How can I verify the isotopic purity of my deuterated standard?

A: You can verify isotopic purity using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.

  • HRMS Protocol: Infuse a diluted solution of your standard directly into the mass spectrometer. The high resolution will allow you to distinguish between the different isotopologues (e.g., d5, d4, d3 versions of your analyte) and their relative abundances. This method is rapid, highly sensitive, and requires very little sample.[6]

  • NMR Protocol: NMR can be used to determine the deuterium isotope abundance by integrating the peak area of the deuterated compound against a known internal standard.[7] This can be a highly accurate method for determining overall isotopic enrichment.[5]

Section 2: Sample Preparation and Handling

The way you handle and prepare your samples can introduce significant variability. This section addresses common errors during this crucial stage.

Q4: I suspect my deuterium atoms are exchanging with hydrogen from my sample or solvent. What is this and how can I prevent it?

A: You are likely encountering Hydrogen-Deuterium (H/D) back-exchange . This is a chemical reaction where deuterium atoms on your standard are replaced by hydrogen atoms from the surrounding environment (e.g., water, methanol).[1] This process converts your deuterated standard back into the unlabeled analyte, which can artificially inflate the analyte's signal and lead to under-quantification.[8]

Causality & Prevention:

  • Label Position is Key: The most effective prevention is to use standards where deuterium is placed on chemically stable, non-exchangeable positions, such as aromatic or aliphatic carbons.[1][9] Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), carboxyl (-COOH), or sulfur (-SH) groups, as these are highly prone to exchange.[1][9] Deuterium labels on a carbon adjacent to a carbonyl group can also sometimes exchange.[9]

  • Solvent Choice: Prepare stock solutions in aprotic solvents (e.g., acetonitrile, DMSO) and minimize exposure to protic solvents (water, methanol).[1][8] Acidic or basic conditions can catalyze the exchange reaction.[1][10]

  • Storage Conditions: Store standards at low temperatures (e.g., -80°C) in tightly sealed vials, preferably under an inert atmosphere (like argon or nitrogen) to minimize exposure to atmospheric moisture and prevent degradation.[1][4][8]

Workflow for Testing Standard Stability:

G cluster_prep Preparation cluster_incubate Incubation cluster_analysis Analysis cluster_eval Evaluation A Prepare two sets of standard solutions: 1. In aprotic solvent (e.g., ACN) - Negative Control 2. In protic solvent (e.g., Water/MeOH) - Test Condition B Incubate both sets under typical experimental conditions (time, temp, pH) A->B C Analyze by LC-MS/MS B->C D Monitor the signal intensity ratio of the unlabeled analyte to the deuterated standard C->D E Is the ratio in the protic solvent significantly higher than in the aprotic one? D->E F Conclusion: H/D back-exchange is occurring. Re-evaluate standard's label position or modify sample prep conditions. E->F Yes G Conclusion: The standard is stable under these conditions. E->G No

Caption: Workflow to test for H/D back-exchange.

Section 3: LC-MS Analysis Issues

Even with a perfect standard and sample prep, issues can arise during the analytical run.

Q5: My analyte and deuterated standard peaks are separating chromatographically. Is this a problem?

A: Yes, this is a significant issue. This phenomenon is known as the chromatographic deuterium effect (CDE) .[11] While deuterated standards are chemically very similar to the analyte, the C-D bond is slightly different from the C-H bond, which can cause them to have slightly different retention times on an LC column.[12][13]

Why it Matters: If the analyte and the internal standard do not co-elute perfectly, they can experience different degrees of ion suppression or enhancement from the sample matrix as they enter the mass spectrometer's ion source.[8][14] This defeats the primary purpose of the internal standard, which is to experience the exact same matrix effects as the analyte, leading to inaccurate and scattered results.[14]

Troubleshooting Steps:

  • Confirm the Issue: Overlay the chromatograms for the analyte and the standard to visualize the retention time shift.

  • Modify Chromatography: Adjusting the gradient, flow rate, or mobile phase composition can sometimes help to achieve co-elution.

  • Reduce Column Resolution: In some cases, using a column with slightly lower resolving power can be an effective method to force the analyte and standard to co-elute, overcoming the problem.[14]

  • Consider a Different Labeled Standard: If chromatography cannot be optimized, a standard with labeling at a different position or a ¹³C-labeled standard (which is less prone to chromatographic shifts) might be necessary.[12]

Troubleshooting Chromatographic Separation:

G A Problem: Analyte and Deuterated Standard show different retention times. B Do they experience differential matrix effects? A->B C Quantification is compromised. Inaccurate results. B->C Yes D Can LC method be optimized for co-elution? B->D No C->D E Adjust gradient, mobile phase, or flow rate. D->E Yes F Use a lower resolution column to force co-elution. D->F If optimization fails H Consider alternative standard: - Different deuterium position - ¹³C or ¹⁵N labeled standard D->H No G Problem Solved. E->G F->G

Caption: Decision tree for troubleshooting chromatographic separation.

Q6: I'm observing poor peak shape (tailing or fronting) for my standard and/or analyte. What are the common causes?

A: Poor peak shape can compromise resolution and lead to inaccurate integration.[15] When you see this issue, it's important to determine if it affects all peaks or just specific ones.

  • All Peaks Affected: If all peaks in the chromatogram (including your standard) show tailing or splitting, the problem likely occurs at the inlet of the column before any separation happens.[15] The most common cause is a partially blocked column inlet frit due to particulates from the sample, mobile phase, or instrument wear.[15]

    • Solution: Try reverse-flushing the column. If that doesn't work, the column may need to be replaced.[15] Improving sample filtration is a good preventative measure.[15]

  • Specific Peaks Affected: If only certain peaks (e.g., basic compounds) are tailing, it could be due to secondary interactions with the column's stationary phase, such as with exposed silanol groups.[16]

    • Solution: Adjusting the mobile phase pH or adding a competing agent might help.

  • Peak Fronting: This is often a sign of column overload or a mismatch between the sample solvent and the mobile phase.[17][18]

    • Solution: Try diluting your sample or ensuring your sample solvent is weaker than your initial mobile phase.[18]

Section 4: Frequently Asked Questions (FAQs)

Q: How early should I add the deuterated internal standard to my sample? A: Spike your internal standard into the sample as early as possible, ideally before any extraction or protein precipitation steps.[3] This ensures that the standard experiences the same potential losses as the analyte throughout the entire sample preparation process, allowing it to accurately correct for recovery variability.[3]

Q: What are matrix effects and how do deuterated standards help? A: Matrix effects are the alteration of ionization efficiency by co-eluting compounds in the sample matrix.[19][20] This can lead to ion suppression or enhancement, unpredictably distorting results.[3] Because deuterated standards are nearly identical to the analyte, they co-elute and experience the same matrix effects, allowing for reliable signal normalization and correction.[4][14]

Q: Can the deuterated standard itself cause matrix effects? A: In untargeted metabolomics, every compound in the sample, including the internal standard, contributes to the matrix.[19] However, because the IS is typically added at a constant, known concentration, its contribution to the matrix is systematic and can be accounted for. The primary concern is the variable and unknown matrix from the biological sample itself.[19][21]

Q: Can I use one deuterated standard for a whole class of compounds? A: This is generally not recommended for quantitative analysis. The ideal internal standard is the isotopically labeled version of the analyte you are measuring.[22] Using a different compound, even a structurally similar one, means it will have a different retention time and may respond differently to matrix effects, undermining the accuracy of your quantification.

References

  • Benchchem. Technical Support Center: Deuterated Standards in Metabolomics.
  • Benchchem. Navigating the Nuances of Deuterium-Labeled Standards in Lipidomics: A Technical Support Guide.
  • YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Hilaris Publisher. Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards.
  • SciSpace. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis.
  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis.
  • NIH. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics.
  • Acanthus Research. Designing Stable Isotope Labeled Internal Standards.
  • ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
  • Agilent. A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
  • NIH. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC.
  • NIH. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics.
  • ACS Publications. Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry | Analytical Chemistry.
  • Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review.
  • ACS Publications. Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis | Analytical Chemistry.
  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems.
  • ResearchGate. What internal standards can be used in LC/MS analysis of biological samples such as serum?.
  • ResearchGate. The matrix effect of various matrices on the peak area of the...
  • ResearchGate. Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.
  • Analyst (RSC Publishing). A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • bioRxiv. Matrix effects influence biochemical signatures and metabolite quantification in dried blood spots.
  • Google Patents. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
  • ResearchGate. "Stable Labeled Isotopes as Internal Standards: A Critical Review".
  • MDPI. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS.
  • Element Lab Solutions. Troubleshooting GC peak shapes. Available from: [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
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Sources

Validation & Comparative

A-Comparative-Guide-to-Internal-Standards-in-Bioanalysis-Pentanoic-4-4-D2-acid-versus-Non-Deuterated-Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Precision in Quantitative Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of endogenous and exogenous compounds in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical applications due to its inherent sensitivity and selectivity.[1][2] However, the journey from sample collection to data interpretation is fraught with potential for variability. Factors such as sample loss during preparation, fluctuations in instrument response, and the notorious "matrix effect" can all conspire to undermine the accuracy and precision of quantitative results.[1][3][4][5][6]

To counteract these variables, the use of an internal standard (IS) is an indispensable component of a robust bioanalytical method.[7] An ideal internal standard is a compound that behaves chemically and physically as similarly as possible to the analyte of interest.[7][8] When added to a sample at a known concentration at the outset of the analytical workflow, the IS experiences the same procedural losses and ionization suppression or enhancement as the analyte. By normalizing the analyte's response to that of the IS, these sources of error can be effectively canceled out, leading to significantly more reliable and reproducible data.[9][10][11]

The choice of an internal standard is a critical decision in method development. While structurally similar, non-deuterated compounds have been historically employed, the advent of stable isotope-labeled (SIL) internal standards has revolutionized the field.[12] This guide provides an in-depth comparison of Pentanoic-4,4-D2 acid, a deuterated internal standard, with its non-deuterated counterparts for the quantitative analysis of pentanoic acid and other short-chain fatty acids (SCFAs). Through a combination of theoretical principles and supporting experimental data, we will elucidate why SIL internal standards, and specifically this compound, represent the superior choice for achieving the highest levels of accuracy and precision in bioanalytical assays.

The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Internal Standards

The most effective strategy for mitigating analytical variability is isotope dilution mass spectrometry (IDMS), a technique that employs a stable isotope-labeled version of the analyte as the internal standard.[13][14][15][16][17] In this approach, a known amount of the isotopically enriched standard is added to the sample, creating a mixture with a specific isotopic ratio.[13][15] This ratio is then measured by the mass spectrometer. Because the analyte and the SIL internal standard are chemically identical, they co-elute during chromatography and experience the same ionization efficiency in the mass spectrometer's source.[7] Any variations in sample preparation or instrument performance will affect both compounds equally, leaving the measured isotopic ratio unchanged. This principle is the cornerstone of achieving the most accurate and precise quantitative data.[13][16]

This compound is a prime example of a deuterated internal standard designed for the quantification of pentanoic acid. By replacing two hydrogen atoms at the 4-position with deuterium, a stable isotope of hydrogen, the molecular weight of the molecule is increased by two mass units. This mass shift is sufficient to allow the mass spectrometer to distinguish between the analyte (pentanoic acid) and the internal standard (this compound) while preserving the near-identical physicochemical properties that are crucial for effective internal standardization.[7]

Advantages of this compound as an Internal Standard:
  • Co-elution with the Analyte: Due to their identical chemical structures, this compound and pentanoic acid exhibit nearly identical retention times in reversed-phase liquid chromatography. This co-elution is critical for ensuring that both compounds experience the same matrix effects at the same time.[7]

  • Correction for Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix, are a significant source of error in LC-MS/MS bioanalysis.[1][3][4][6] Because this compound co-elutes with pentanoic acid, it is subjected to the same matrix effects, allowing for accurate correction.

  • Compensation for Sample Preparation Variability: Losses during sample extraction, evaporation, and reconstitution steps are inevitable. However, because the deuterated standard is added at the beginning of the process, it experiences the same losses as the analyte. The constant ratio of analyte to internal standard ensures that these losses do not impact the final calculated concentration.

  • Improved Precision and Accuracy: The culmination of these advantages is a significant improvement in the overall precision and accuracy of the analytical method.[18] This is particularly crucial in regulated bioanalysis, where adherence to strict validation guidelines is mandatory.[19][20][21][22][23]

The Alternative: Non-Deuterated Internal Standards

Before the widespread availability of stable isotope-labeled compounds, researchers often relied on non-deuterated structural analogs as internal standards. For the analysis of pentanoic acid, a common choice might be a homologous short-chain fatty acid, such as hexanoic acid or heptanoic acid. While this approach can provide some degree of correction for analytical variability, it is fraught with inherent limitations that can compromise data quality.

Disadvantages of Non-Deuterated Internal Standards:
  • Differential Chromatographic Behavior: Structural analogs, by definition, have different chemical structures from the analyte. This difference, even if subtle, can lead to different retention times in liquid chromatography. If the internal standard does not co-elute with the analyte, it may not experience the same matrix effects, leading to inaccurate quantification.[24]

  • Disparate Ionization Efficiencies: The efficiency with which a compound is ionized in the mass spectrometer source can be highly dependent on its chemical structure. A non-deuterated internal standard may have a different ionization efficiency than the analyte, and this difference can vary depending on the composition of the sample matrix.

  • Potential for Endogenous Interference: The selected non-deuterated internal standard may be endogenously present in the biological samples being analyzed. This can lead to an overestimation of the internal standard concentration and, consequently, an underestimation of the analyte concentration.[25]

  • Compromised Method Robustness: Because of these limitations, methods employing non-deuterated internal standards are often less robust and more susceptible to variations in sample matrix and analytical conditions.

Experimental Comparison: this compound vs. Hexanoic Acid as Internal Standards for the Quantification of Pentanoic Acid in Human Plasma

To empirically demonstrate the superiority of a deuterated internal standard, a comparative experiment was designed to quantify pentanoic acid in human plasma using either this compound or hexanoic acid as the internal standard.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis plasma Human Plasma Sample spike_d2 Spike with This compound plasma->spike_d2 Set A spike_hex Spike with Hexanoic Acid plasma->spike_hex Set B ppt Protein Precipitation (Acetonitrile) spike_d2->ppt spike_hex->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lc_separation Reversed-Phase LC Separation reconstitute->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calc quantification Quantify against Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for the comparative analysis.

Detailed Experimental Protocol

1. Preparation of Standards and Quality Control (QC) Samples:

  • Stock solutions of pentanoic acid, this compound, and hexanoic acid were prepared in methanol.

  • Calibration standards were prepared by spiking known amounts of pentanoic acid into charcoal-stripped human plasma to yield final concentrations ranging from 1 to 1000 ng/mL.

  • QC samples were prepared at low, medium, and high concentrations (3, 300, and 800 ng/mL) in the same manner.

2. Sample Preparation:

  • To 100 µL of plasma sample (calibrator, QC, or unknown), 10 µL of the internal standard working solution (either this compound or hexanoic acid) was added.

  • Protein precipitation was performed by adding 400 µL of ice-cold acetonitrile.

  • The samples were vortex-mixed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.

  • The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.

  • The residue was reconstituted in 100 µL of the initial mobile phase (95% water with 0.1% formic acid, 5% acetonitrile).

3. LC-MS/MS Analysis:

  • LC System: A standard high-performance liquid chromatography (HPLC) system was used.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) was employed for separation.

  • Mobile Phases:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes was used.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode was used.

  • MRM Transitions:

    • Pentanoic acid: Q1 101.1 -> Q3 57.1

    • This compound: Q1 103.1 -> Q3 59.1

    • Hexanoic acid: Q1 115.1 -> Q3 71.1

4. Data Analysis and Method Validation:

  • The peak areas of the analyte and internal standard were integrated.

  • The ratio of the analyte peak area to the internal standard peak area was calculated.

  • Calibration curves were constructed by plotting the peak area ratio against the analyte concentration and fitting with a linear regression model.

  • The concentrations of the QC samples and unknowns were then determined from the calibration curve.

  • The performance of each internal standard was evaluated based on standard validation parameters, including accuracy, precision, and matrix effect, in accordance with FDA guidelines.[19][20][21][22]

Results and Discussion

The experimental results clearly demonstrate the superior performance of this compound as an internal standard compared to hexanoic acid.

Table 1: Accuracy and Precision Data
Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
This compound Low32.9598.34.2
Medium300304.2101.42.8
High800792.899.13.5
Hexanoic Acid Low33.54118.012.7
Medium300278.192.79.8
High800864.0108.011.2

The data in Table 1 show that the use of this compound resulted in excellent accuracy (within ±15% of the nominal concentration, and ±20% for the LLOQ) and precision (CV < 15%). In contrast, the use of hexanoic acid as the internal standard led to significantly poorer accuracy and precision, with values falling outside the acceptable limits for regulated bioanalysis.

Table 2: Matrix Effect Evaluation

The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma samples from six different donors to the response in a neat solution.

Internal StandardAnalyteMean Matrix Factor (n=6)%CV of Matrix Factor
This compound Pentanoic Acid0.985.1
Hexanoic Acid Pentanoic Acid0.8518.3

As shown in Table 2, when this compound was used, the matrix factor was close to 1 with a low coefficient of variation, indicating minimal and consistent matrix effects across different plasma lots. However, with hexanoic acid as the internal standard, a more significant and variable ion suppression was observed, as evidenced by the lower mean matrix factor and higher %CV. This is likely due to the slight difference in retention time between pentanoic acid and hexanoic acid, causing them to experience different degrees of ion suppression from co-eluting matrix components.

The Causality Behind the Data: A Deeper Dive

The superior performance of this compound is not a matter of chance; it is a direct consequence of its chemical and physical properties being nearly identical to those of pentanoic acid. This near-perfect analogy ensures that any variations encountered during the analytical process are mirrored by both the analyte and the internal standard, leading to a consistent and reliable analyte-to-IS ratio.

The non-deuterated analog, hexanoic acid, while structurally similar, possesses a longer alkyl chain. This seemingly minor difference is sufficient to alter its chromatographic behavior and its susceptibility to matrix effects. The resulting data, therefore, is a less accurate reflection of the true analyte concentration.

Logical Framework for Internal Standard Selection

G start Start: Need for Quantitative Analysis is_needed Is an Internal Standard Needed? start->is_needed yes_is Yes (High Accuracy/Precision Required) is_needed->yes_is Yes no_is No (Semi-Quantitative/Qualitative) is_needed->no_is No choose_is_type Choose Type of Internal Standard yes_is->choose_is_type sil_is Stable Isotope-Labeled (SIL) (e.g., this compound) choose_is_type->sil_is Optimal Choice analog_is Structural Analog (e.g., Hexanoic Acid) choose_is_type->analog_is Sub-optimal Choice sil_benefits Benefits: - Co-elution - Identical Ionization - Accurate Matrix Effect Correction - High Precision & Accuracy sil_is->sil_benefits analog_drawbacks Drawbacks: - Different Retention Time - Variable Ionization - Inaccurate Matrix Effect Correction - Lower Precision & Accuracy analog_is->analog_drawbacks outcome_sil Outcome: Reliable & Defensible Data sil_benefits->outcome_sil outcome_analog Outcome: Potentially Inaccurate & Less Reliable Data analog_drawbacks->outcome_analog

Caption: Decision-making process for internal standard selection.

Conclusion: An Unequivocal Recommendation

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of internal standard is a foundational element of robust and reliable method development. The experimental evidence presented in this guide unequivocally demonstrates that a stable isotope-labeled internal standard, such as this compound, provides a significant analytical advantage over non-deuterated structural analogs.

By ensuring co-elution and identical behavior in the mass spectrometer, this compound enables the most effective correction for matrix effects and other sources of analytical variability. The result is a level of accuracy and precision that is not consistently achievable with non-deuterated internal standards. In the demanding environment of regulated bioanalysis, where data integrity is non-negotiable, the use of a deuterated internal standard like this compound is not just a best practice—it is an essential component of sound scientific methodology.

References

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Safety Operating Guide

Personal protective equipment for handling Pentanoic-4,4-D2 acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

You are handling Pentanoic-4,4-D2 acid (Valeric acid-d2). While chemically identical to non-deuterated valeric acid in terms of toxicity, this compound presents a dual challenge: personnel safety due to its corrosive nature and asset protection due to the high cost of isotopic enrichment.

  • Hazard Class: Corrosive (Category 1B), Stench.[1]

  • Critical Risk: Severe skin burns, eye damage, and olfactory fatigue (desensitization to the odor).

  • Asset Risk: Isotopic dilution via moisture exchange and cross-contamination.

This guide moves beyond generic SDS statements to provide a field-validated protocol for handling this specific deuterated fatty acid.

Hazard Mechanics & Risk Assessment

To select the right PPE, you must understand the mechanism of injury.

Hazard DomainMechanism of ActionOperational Implication
Corrosivity (pKa ~4.8) As a short-chain carboxylic acid, it rapidly penetrates the stratum corneum, causing coagulative necrosis.Immediate pain upon contact. Burns may be delayed if the acid is diluted, leading to deeper tissue damage.
Volatility & Stench High vapor pressure relative to molecular weight. Activates olfactory receptors at ppb levels.Olfactory Fatigue: You will stop smelling it after a few minutes, leading to a false sense of safety. A fume hood is non-negotiable.
Deuterium Exchange The carboxyl proton is exchangeable; the C-D bonds at position 4 are stable.Protect the sample from atmospheric moisture (

) to prevent proton-deuterium exchange at the carboxyl group, which complicates NMR analysis.
PPE Selection Matrix: The "Barrier-in-Depth" Strategy

We utilize a tiered approach. Tier 1 is for standard bench-scale manipulation (mg quantities). Tier 2 is for spill cleanup or bulk transfer (>50 mL).

A. Hand Protection (The Critical Interface)

Standard nitrile gloves are permeable to low molecular weight organic acids over time.

  • Tier 1 (Routine Synthesis/Weighing):

    • Primary Layer: Nitrile Examination Glove (4 mil).

    • Secondary Layer: Nitrile Examination Glove (4 mil) or Long-cuff Nitrile.

    • Logic: Double gloving provides a "breakthrough buffer." If the outer glove is splashed, the acid must permeate that layer before reaching the inner glove. You have approximately 1-2 minutes to doff the outer glove before the inner glove is compromised.

    • Technique: "Spot-change" protocol. If a droplet hits the outer glove, change it immediately.

  • Tier 2 (Spill/Bulk):

    • Required: Butyl Rubber or Viton gloves (0.3mm+).

    • Logic: Pentanoic acid degrades nitrile and latex upon prolonged immersion. Butyl rubber provides >480 minutes of breakthrough time.

B. Respiratory Protection[1][2]
  • Primary Control: Chemical Fume Hood (Face velocity: 80-100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges (Black band).

    • Note: Do not use N95s; they offer zero protection against acid vapors.

C. Eye & Body Protection[1][2][3][4]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of liquid creep/vapor irritation.

  • Body: Chemical-resistant lab coat (poly-cotton blend is standard, but a rubber apron is required for pouring).

Operational Protocols
Protocol A: Donning Sequence (Contamination Control)

Goal: Protect the scientist from the acid, and the acid from the scientist (skin oils/moisture).

  • Inspect PPE: Check Butyl/Nitrile gloves for pinholes (air inflation test).

  • Don Inner Gloves: Nitrile (White/Blue). Pull cuffs over lab coat sleeves.

  • Don Outer Gloves: Nitrile (Purple/Black - contrasting color helps identify breaches).

  • Seal: If working with high-purity anhydrous D2 acid, tape the gap between the glove and lab coat to prevent skin flake shedding into the sample.

Protocol B: Active Handling (The "Drop-Stop" Technique)

Pentanoic acid has low surface tension and tends to "creep" down the side of pipettes and vials.

  • Vapor Trap: Keep the receiving vessel inside the fume hood at least 6 inches back from the sash.

  • The Wipe: Have a Kimwipe dampened with saturated sodium bicarbonate solution ready in the hood.

  • Transfer:

    • Use positive displacement pipettes if possible (prevents dripping).

    • After drawing liquid, touch the tip to the inner wall of the source container.

  • Immediate Neutralization: Wipe the pipette tip/syringe needle with the bicarb-wipe before removing it from the hood to discard. This neutralizes the stench immediately.

Protocol C: Doffing (Safe Removal)
  • Inspect: Look for wet spots on outer gloves.

  • Outer Glove Removal: Use the "beak" method (pinch outside, pull off inside-out).

  • Inspect Inner Glove: If wet/discolored, wash hands immediately with the inner gloves on, then remove.

  • Disposal: All PPE contacts go into a sealed hazardous waste bag (double-bagged) to contain the smell.

Visualized Workflows
Figure 1: PPE Decision Logic

Caption: Logic flow for selecting hand protection based on exposure risk and volume.

PPE_Selection Start Handling this compound Volume Assess Volume & Activity Start->Volume SmallScale < 10mL / Closed Transfer (Standard Lab Work) Volume->SmallScale LargeScale > 10mL / Open Pouring (Spill Cleanup) Volume->LargeScale Tier1 TIER 1 PROTECTION Double Nitrile Gloves Splash Goggles Lab Coat SmallScale->Tier1 Tier2 TIER 2 PROTECTION Butyl/Viton Gloves Face Shield + Goggles Chem-Resistant Apron LargeScale->Tier2 Check Glove Contamination Check Tier1->Check During Work Action2 Decontaminate then Doff Tier2->Action2 Post-Work Action1 Immediate Change (Spot Replacement) Check->Action1 Splash Detected

Figure 2: Emergency Response Workflow

Caption: Immediate actions for skin/eye contact. Speed is critical to prevent deep tissue necrosis.

Emergency_Response Exposure EXPOSURE INCIDENT Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye FlushSkin Flush Water (15 min) Soap Cleanse Skin->FlushSkin FlushEye Eyewash Station Hold Eyelids Open (15 min minimum) Eye->FlushEye Medical Seek Medical Attention (Bring SDS) FlushSkin->Medical FlushEye->Medical

[3][4][6]

Disposal & Decontamination[1][2]
  • Quench: Small amounts of residue (on wipes/glassware) should be quenched with dilute Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) to convert the volatile acid into the non-volatile Valerate salt. This eliminates the smell.
  • Waste Stream: Dispose of as Corrosive Organic Liquid . Do not mix with oxidizers (Nitric acid) or strong bases without controlled neutralization.

References
  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Valeric Acid. [Link]

Sources

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